2,6-Dibromobenzothiazole
Description
Properties
IUPAC Name |
2,6-dibromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVHXPZEBKDACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646563 | |
| Record name | 2,6-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408328-13-2 | |
| Record name | 2,6-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromobenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,6-dibromobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.
Core Chemical Properties
This compound is a brominated derivative of benzothiazole. The introduction of two bromine atoms onto the benzothiazole core significantly influences its chemical reactivity and potential biological activity. A summary of its key chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₇H₃Br₂NS |
| Molecular Weight | 292.98 g/mol |
| Melting Point | 118-121 °C[1][2] |
| Boiling Point | 352.5 °C at 760 mmHg (Predicted)[1] |
| Appearance | Off-white to yellow solid[2] |
| Purity | 99.3-99.4% (as synthesized in cited patent) |
| Mass Spectrum (m/z) | 293 (M⁺) |
| ¹H NMR (DMSO, 300MHz) δ | 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H) |
Molecular Structure
The structure of this compound consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.
Structure:
Note: This is a simplified 2D representation. The actual bond lengths and angles are not available from public crystallographic databases at the time of this writing.
Experimental Protocols
Synthesis of this compound
A detailed and efficient one-pot synthesis of this compound has been reported.[3] This method utilizes N-bromosuccinimide as the brominating agent and titanium dioxide as a catalyst.
Materials:
-
Benzothiazole
-
Chloroform (CHCl₃)
-
N-bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.
-
Heat the mixture to 45-55 °C with stirring to initiate reflux.
-
Add 0.2-0.23 mol of N-bromosuccinimide and 0.001-0.02 mol of titanium dioxide to the reaction mixture in one portion.
-
Continue the reaction under reflux for 9-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain a light yellow solid.
-
Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.
The reported yield for this process is in the range of 74.4% to 76.9%, with a purity of 99.3% to 99.4%.[3]
Proposed Analytical Method for Purity Assessment
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for the analysis of benzothiazole derivatives.
Proposed Gradient:
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 254-320 nm).
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in a suitable solvent such as acetonitrile or methanol.
This proposed method would require validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
2,6-Dibromobenzothiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dibromobenzothiazole, a halogenated heterocyclic compound. This document details its chemical properties, a validated synthesis protocol, and explores its potential applications within the broader context of brominated benzothiazoles in biomedical research and drug development.
Core Chemical Data
The fundamental chemical and physical properties of this compound are summarized below, providing a foundational understanding of this specific isomer.
| Property | Value | Reference |
| CAS Number | 408328-13-2 | [][2] |
| Molecular Formula | C₇H₃Br₂NS | [] |
| Molecular Weight | 292.98 g/mol | [][2] |
| Appearance | White to faint yellow solid (crystalline) | [3][4] |
| Purity | Reported up to 99.4% | [3][4] |
| Mass Spectrum (m/z) | 293 (M⁺) | [3][4] |
| ¹H NMR (DMSO, 300MHz) δ | 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) | [3][4] |
Synthesis of this compound: An Experimental Protocol
A detailed experimental protocol for the synthesis of this compound has been described in the scientific literature.[3][4] The following is a representative procedure based on a patented method.
Reaction Scheme:
Benzothiazole is directly brominated using N-bromosuccinimide (NBS) in the presence of a titanium dioxide catalyst to yield this compound.
Materials and Equipment:
-
Benzothiazole
-
N-bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
-
500mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Standard laboratory glassware for filtration, washing, and recrystallization.
Procedure:
-
In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.
-
Heat the mixture to 50°C with stirring to initiate reflux.
-
To the refluxing solution, add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide in one portion.
-
Maintain the reaction at 50°C under reflux for 15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid byproducts.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.
-
Dry the organic phase over 5g of anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.
Yield and Purity:
This method has been reported to produce yields of approximately 76.9% with a purity of 99.4%.[4]
Synthesis Workflow Diagram:
Applications in Drug Discovery and Development
While specific biological activities for the 2,6-dibromo isomer are not extensively documented in publicly available literature, the broader class of brominated benzothiazoles represents a significant area of interest in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
The introduction of bromine atoms to the benzothiazole scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological activity and pharmacokinetic profile.
Potential Roles of Brominated Benzothiazoles:
-
Anticancer Agents: Many benzothiazole derivatives have been investigated as potent anticancer agents.[6][7] Their mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibitors: The benzothiazole nucleus is a common scaffold in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Brominated benzothiazoles can be designed to target the ATP-binding site of specific kinases.
-
Corrosion Inhibitors: Benzothiazole derivatives have also been studied for their ability to act as corrosion inhibitors for various metals.[9][10][11]
Signaling Pathways in the Context of Benzothiazole Derivatives
Given the prevalence of benzothiazole-based compounds as kinase inhibitors in oncology research, a general representation of their inhibitory action on a signaling pathway is illustrated below. While not specific to this compound, it provides a conceptual framework for how such molecules can exert their therapeutic effects.
References
- 2. This compound - CAS:408328-13-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 4. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,6-Dibromobenzothiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dibromobenzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₇H₃Br₂NS. Its structure consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.
-
Molecular Formula: C₇H₃Br₂NS
-
Molecular Weight: 292.98 g/mol [1]
-
Appearance: Off-white to yellow solid[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.90 - 8.92 | s (singlet) | H-4 |
| 8.52 - 8.53 | d (doublet) | H-5 or H-7 |
| 8.35 - 8.36 | d (doublet) | H-5 or H-7 |
Data obtained in DMSO-d₆ at 300 MHz.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 |
| ~152 | C-7a |
| ~138 | C-4 |
| ~135 | C-3a |
| ~128 | C-5 |
| ~125 | C-7 |
| ~120 | C-6 |
Note: This data is predicted based on known chemical shifts for substituted benzothiazole derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1585 | Medium | C=C aromatic ring stretching |
| 1550 - 1450 | Strong | C=N and C=C ring stretching |
| 1250 - 1000 | Medium | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 500 | Strong | C-Br stretch |
Note: This data is predicted based on characteristic IR absorptions for aromatic and halogenated compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 291 | ~50% | [M]⁺ (containing ²Br⁷⁹) |
| 293 | ~100% | [M]⁺ (containing ¹Br⁷⁹ and ¹Br⁸¹) / [M+2]⁺ |
| 295 | ~50% | [M]⁺ (containing ²Br⁸¹) / [M+4]⁺ |
The molecular ion peak is reported at m/z = 293 (M⁺).[2][3] The presence of two bromine atoms results in a characteristic isotopic cluster with peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct insertion probe or by dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used for accurate mass measurements.
-
Ionization Method: Electron Impact (EI) or a soft ionization technique such as ESI can be employed.
-
Parameters (for EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic isotopic pattern of the bromine atoms.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Crystal Structure of 2,6-Disubstituted Benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2,6-disubstituted benzothiazole derivatives, with a specific focus on 6-bromo-1,3-benzothiazol-2-amine as a representative example. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutic agents.
Crystallographic Data Analysis
The determination of the crystal structure of 6-bromo-1,3-benzothiazol-2-amine through single-crystal X-ray diffraction reveals key insights into its solid-state conformation and intermolecular interactions.[1] The crystallographic data provides a foundational understanding of the molecule's geometry, which dictates its interaction with biological targets.
Table 1: Crystallographic Data for 6-Bromo-1,3-benzothiazol-2-amine [1]
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.6268 (7) |
| b (Å) | 22.487 (2) |
| c (Å) | 4.0585 (3) |
| V (ų) | 787.30 (11) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.933 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
The molecule is nearly planar, with a root-mean-square deviation of 0.011 Å for the non-hydrogen atoms.[1] In the crystal lattice, molecules are interconnected through N—H⋯N and N—H⋯Br hydrogen bonds, forming sheets along the (010) plane.[1] Additionally, weak aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.884 (10) Å and potential C—H⋯Br interactions contribute to the overall crystal packing.[1]
Experimental Protocols
The synthesis and structural elucidation of 2,6-disubstituted benzothiazole derivatives involve a series of well-defined experimental procedures.
Synthesis of 2-Amino-6-bromobenzothiazole
A common and effective method for the synthesis of 2-amino-6-bromobenzothiazole involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.
Materials:
-
4-bromoaniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
A solution of 4-bromoaniline in glacial acetic acid is prepared in a reaction vessel.
-
Potassium thiocyanate is added to the solution.
-
The mixture is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.
-
The reaction mixture is then poured into water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-6-bromobenzothiazole.
Caption: General Synthesis Workflow for 2-Amino-6-bromobenzothiazole.
Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Single crystals of the synthesized compound suitable for X-ray analysis are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 6-bromo-1,3-benzothiazol-2-amine, crystals were obtained from a methanol solution.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα).[1] The crystal is rotated, and a series of diffraction patterns are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct or Patterson methods, which provides an initial model of the atomic positions. This model is then refined using least-squares methods to best fit the experimental data.
Caption: Experimental Workflow for Crystal Structure Determination.
Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a range of biological activities, with anticancer and antibacterial effects being particularly prominent. The mechanism of action for their anticancer properties is often associated with the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
While the specific signaling pathways affected by 2,6-Dibromobenzothiazole derivatives require further investigation, related compounds have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
Caption: Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives.
This guide serves as a comprehensive resource for understanding the crystal structure analysis of 2,6-disubstituted benzothiazole derivatives. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery. The elucidation of crystal structures is a critical step in the rational design of more potent and selective therapeutic agents.
References
An In-depth Technical Guide to the Solubility Characteristics of 2,6-Dibromobenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the solubility characteristics of 2,6-Dibromobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these parameters. It includes a comprehensive, step-by-step experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. Furthermore, a logical workflow is presented to guide researchers through the process of solubility determination and its application in further research and development.
Introduction
This compound is a halogenated derivative of benzothiazole. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the benzothiazole ring system significantly influences its physicochemical properties, such as solubility, which in turn affects its bioavailability, reaction kinetics, and formulation possibilities. An understanding of the solubility of this compound in various organic solvents is therefore critical for its effective use in drug discovery, process chemistry, and materials science.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound at 25°C (77°F)
| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Protic Solvents | ||||||
| Methanol | 32.04 | 0.792 | 5.1 | Data not available | Data not available | |
| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | Data not available | |
| Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | Data not available | |
| Aprotic Polar Solvents | ||||||
| Acetone | 58.08 | 0.784 | 5.1 | Data not available | Data not available | |
| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | Data not available | |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data not available | Data not available | |
| Aprotic Nonpolar Solvents | ||||||
| Hexane | 86.18 | 0.655 | 0.1 | Data not available | Data not available | |
| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available | |
| Dichloromethane (DCM) | 84.93 | 1.330 | 3.1 | Data not available | Data not available | |
| Chloroform | 119.38 | 1.490 | 4.1 | Data not available | Data not available | |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | Data not available | Data not available |
Experimental Protocol for Quantitative Solubility Determination
The following section provides a detailed methodology for the accurate and reproducible determination of the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.
3.1. Objective
To determine the saturation concentration of this compound in a selection of organic solvents at a specified and controlled temperature (e.g., 25°C).
3.2. Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. An excess is critical to ensure that a true equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the mixtures at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, the vials can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The solubility should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L) at the specified temperature.
-
3.4. Visualization of Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Logical Framework for Solubility Data Application
The determination of solubility is a foundational step in the research and development pipeline. The following diagram illustrates the logical flow of how solubility data for this compound can be integrated into subsequent scientific endeavors.
Caption: Application of solubility data in R&D.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to determine these critical parameters. The detailed experimental protocol for the shake-flask method offers a reliable approach to generating high-quality, reproducible solubility data. The logical workflow diagrams presented herein serve to contextualize the importance of solubility data in the broader landscape of chemical and pharmaceutical research and development. The experimental determination of the solubility of this compound in a range of organic solvents is a valuable endeavor that will undoubtedly facilitate its future application.
The 2,6-Dibromobenzothiazole Scaffold: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities. The introduction of halogen atoms, particularly bromine, at various positions on the benzothiazole ring system can significantly modulate the molecule's physicochemical properties and enhance its interaction with biological targets. This technical guide focuses on the potential biological activities of the 2,6-dibromobenzothiazole scaffold.
While direct biological data for this compound is limited in publicly available literature, the extensive research on its 2,6-disubstituted derivatives provides compelling evidence for the scaffold's potential as a foundation for the development of novel therapeutic agents. This guide will synthesize the existing data on these derivatives to highlight the scaffold's promise in anticancer, antimicrobial, and enzyme-inhibiting applications. We will delve into the quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways implicated in the action of these compounds.
Anticancer Activity
Derivatives of the 2,6-disubstituted benzothiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data suggests that modifications at the 2- and 6-positions of the benzothiazole ring are crucial for potent anticancer activity.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various 2,6-disubstituted benzothiazole derivatives.
| Compound ID | R2-Substituent | R6-Substituent | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1 | -NH-cyclohexyl | -SO2NH-phenyl | MCF-7 (Breast) | MTT | 34.5 | [1] |
| 1 | -NH-cyclohexyl | -SO2NH-phenyl | HeLa (Cervical) | MTT | 44.15 | [1] |
| 1 | -NH-cyclohexyl | -SO2NH-phenyl | MG63 (Osteosarcoma) | MTT | 36.1 | [1] |
| 2 | Indole-3-acetamido | -CH3 | MCF-7 (Breast) | MTT | 48.2 | [2] |
| 3 | Pyridine-semicarbazone | -(CH3)2NCH2- | U937 (Leukemia) | Not Specified | 5.2 | [3] |
| 4 | Pyridine-semicarbazone | -H | U937 (Leukemia) | Not Specified | 6.6 | [3] |
| 5 | -NH-(4-nitrobenzyl) | -Cl | A431 (Epidermoid) | MTT | <4 | [1] |
| 5 | -NH-(4-nitrobenzyl) | -Cl | A549 (Lung) | MTT | <4 | [1] |
| 5 | -NH-(4-nitrobenzyl) | -Cl | H1299 (Lung) | MTT | <4 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
2,6-disubstituted benzothiazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The 2,6-disubstituted benzothiazole scaffold has also been explored for its potential to combat microbial infections. Various derivatives have shown promising activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2,6-disubstituted benzothiazole derivatives against different microorganisms.
| Compound ID | R2-Substituent | R6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6 | Amidine derivative | -CN | Moraxella catarrhalis | 4 | [4] |
| 7 | -NH-aryl | -H | Staphylococcus aureus | 50 | [5] |
| 7 | -NH-aryl | -H | Bacillus subtilis | 25 | [5] |
| 7 | -NH-aryl | -H | Escherichia coli | 25 | [5] |
| 7 | -NH-aryl | -H | Candida albicans | 25 | [5] |
| 7 | -NH-aryl | -H | Aspergillus niger | 50 | [5] |
| 8 | -NH-aryl | -H | Staphylococcus aureus | 100 | [5] |
| 8 | -NH-aryl | -H | Bacillus subtilis | 50 | [5] |
| 8 | -NH-aryl | -H | Escherichia coli | 25 | [5] |
| 8 | -NH-aryl | -H | Candida albicans | 50 | [5] |
| 8 | -NH-aryl | -H | Aspergillus niger | 100 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
2,6-disubstituted benzothiazole compounds
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
Derivatives of the benzothiazole scaffold have been identified as inhibitors of various enzymes, suggesting a potential therapeutic application in diseases where enzyme dysregulation is a key factor.
Quantitative Enzyme Inhibition Data
The following table summarizes the enzyme inhibitory activity of selected benzothiazole derivatives.
| Compound ID | R-Substituents | Target Enzyme | Assay | IC50 (nM) | Reference |
| 9 | 2-((dimethylamino)ethyl)amino, 6-methoxy | Acetylcholinesterase (AChE) | Fluorometric | 56.3 | [6] |
| 10 | 2-((dimethylamino)propyl)amino, 6-fluoro | Acetylcholinesterase (AChE) | Fluorometric | 23.4 | [6] |
| 11 | 2-((dimethylamino)ethyl)amino, 6-chloro | Acetylcholinesterase (AChE) | Fluorometric | 36.7 | [6] |
| 12 | 2-(4-fluorophenyl)amino, 6-methoxy | Monoamine Oxidase B (MAO-B) | Fluorometric | 40.3 | [5] |
| 13 | 2-amino, 6-(phenylalaninamido) | Carbonic Anhydrase I (hCA I) | Stopped-flow CO2 hydration | 11.2 (Ki, µM) | [3] |
| 14 | 2-amino, 6-(methioninamido) | Carbonic Anhydrase II (hCA II) | Stopped-flow CO2 hydration | 8.9 (Ki, µM) | [3] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing enzyme inhibition. Specific conditions will vary depending on the enzyme and substrate.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Assay buffer
-
Benzothiazole derivative inhibitors
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the kinetic curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways
The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Below are representations of some of these critical pathways.
Caption: EGFR signaling pathway and potential inhibition by benzothiazole derivatives.
Caption: JAK/STAT signaling pathway and potential inhibition by benzothiazole derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The extensive body of research on its 2,6-disubstituted derivatives strongly indicates a high potential for significant biological activity. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives underscore the value of this scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop lead compounds for preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the rich pharmacological landscape of the this compound scaffold.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Halogenated Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry. Its journey began in 1879 with A.W. Hofmann's first synthesis of 2-substituted benzothiazoles, including the halogenated 2-chlorobenzothiazole[1]. While initially explored for industrial applications, such as vulcanization accelerators, the true potential of benzothiazoles in medicine unfolded in the latter half of the 20th century[1]. The introduction of halogen atoms to this versatile scaffold has proven to be a pivotal strategy in drug discovery, significantly modulating the physicochemical properties and biological activities of these compounds. This guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of halogenated benzothiazoles.
A Historical Perspective: From Industrial Use to a Privileged Scaffold
The initial synthesis of a halogenated benzothiazole can be traced back to A.W. Hofmann's pioneering work in 1879, where he reported the formation of 2-chlorobenzothiazole[1]. However, the widespread therapeutic potential of halogenated benzothiazoles was not immediately recognized. It was the discovery of the biological activities of the broader benzothiazole class that spurred further investigation into their halogenated derivatives. Researchers found that the incorporation of halogens such as fluorine, chlorine, bromine, and iodine could enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects, thereby fine-tuning the pharmacological profile of the parent molecule. This has led to the development of a vast library of halogenated benzothiazoles with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
Synthetic Methodologies: Crafting Halogenated Benzothiazoles
The synthesis of halogenated benzothiazoles typically involves two main strategies: direct halogenation of a pre-formed benzothiazole ring or the use of halogen-substituted precursors in the ring-forming reaction.
General Synthesis of 2-Aryl-6-halobenzothiazoles
One of the most common methods for synthesizing 2-aryl-6-halobenzothiazoles is the condensation of a 2-amino-5-halothiophenol with a substituted benzaldehyde.
Experimental Protocol: Synthesis of 2-Aryl-6-halobenzothiazoles
-
Materials:
-
2-amino-5-halothiophenol (e.g., 2-amino-5-chlorothiophenol, 2-amino-5-bromothiophenol)
-
Substituted aromatic aldehyde
-
Solvent (e.g., Dimethylformamide (DMF), ethanol)
-
Oxidizing agent (e.g., air, hydrogen peroxide)
-
-
Procedure:
-
Dissolve the 2-amino-5-halothiophenol and the substituted aromatic aldehyde in the chosen solvent in a round-bottom flask.
-
The reaction mixture is then heated to reflux for a specified period, typically ranging from 2 to 8 hours.
-
During the reaction, an oxidizing agent is often employed to facilitate the cyclization and aromatization to the benzothiazole ring. In many cases, atmospheric oxygen is sufficient.
-
After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-6-halobenzothiazole.
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Quantitative Data on Biological Activities
The introduction of halogens into the benzothiazole scaffold has a profound impact on their biological efficacy. The following tables summarize the in vitro activities of various halogenated benzothiazoles against cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Halogenated Benzothiazoles (IC50 values in µM)
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | 6-Fluoro | MCF-7 (Breast) | 0.37 | [2] |
| B2 | 5-Fluoro | HCT-116 (Colon) | 0.08 | [2] |
| B3 | 6-Chloro | A549 (Lung) | 1.6 | [3] |
| B4 | 6-Bromo | Colo-205 (Colon) | 5.2 | [4] |
| B5 | 6-Nitro, 4-Chloro (on phenyl) | MCF-7 (Breast) | 6.11 | [5] |
Table 2: Antimicrobial Activity of Halogenated Benzothiazoles (MIC values in µg/mL)
| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| AB1 | 6-Chloro | S. aureus | 12.5 | C. albicans | 32 | [6][7] |
| AB2 | 4-Chloro (on phenyl) | E. coli | 6.25 | C. parapsilosis | 64 | [7][8] |
| AB3 | 6-Fluoro | P. aeruginosa | 12.5 | - | - | [8] |
| AB4 | 6-Bromo | - | - | C. krusei | 1.95 | [9] |
| AB5 | 6-Chloro | E. faecalis | ~1 | - | - | [8] |
Signaling Pathways and Mechanisms of Action
Halogenated benzothiazoles exert their biological effects through various mechanisms, often by inhibiting key enzymes involved in disease progression. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
References
- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
2,6-Dibromobenzothiazole: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromobenzothiazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural framework, featuring a benzothiazole core with bromine atoms at the 2 and 6 positions, offers two reactive sites for a variety of cross-coupling reactions. This dual functionality allows for the strategic and controlled introduction of diverse molecular fragments, making it an attractive starting material for the synthesis of complex molecules with a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application as a building block. A reliable method involves the direct bromination of benzothiazole using N-bromosuccinimide (NBS) in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound[1][2]
A detailed experimental protocol for the synthesis of this compound is presented below. This procedure has been reported to provide the desired product in good yield and high purity.
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.
-
Heat the mixture to 45-55 °C with stirring to initiate reflux.
-
Once refluxing, add 0.2 to 0.23 mol of N-bromosuccinimide and 0.001 to 0.02 mol of titanium dioxide to the flask in one portion.
-
Continue the reaction under reflux for 9-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74.4% - 76.9% | [1][2] |
| Purity | 99.3% - 99.4% | [1][2] |
| Mass Spectrum (MS) | m/z = 293 (M+) | [1][2] |
| ¹H NMR (DMSO, 300MHz) | δ: 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H) | [1][2] |
Applications in Organic Synthesis
The two bromine atoms on the this compound scaffold serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can undergo sequential or double Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the 2 and 6 positions.
Experimental Protocol: Synthesis of 2,6-Diarylbenzothiazoles via Suzuki-Miyaura Coupling
This protocol is a general procedure for the di-arylation of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02-0.05 mmol), and SPhos (0.04-0.10 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromobenzothiazoles:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Amino-6-bromobenzothiazole | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Moderate to Excellent |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Arylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be di-aminated with a variety of primary and secondary amines to generate 2,6-diaminobenzothiazole derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 2,6-Diaminobenzothiazole Derivatives via Buchwald-Hartwig Amination
This general protocol for the di-amination of this compound is based on established methods for related dihaloarenes.
Materials:
-
This compound
-
Amine (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02-0.04 mmol), XPhos (0.04-0.08 mmol), and sodium tert-butoxide (3.0 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (2.5 mmol).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This compound can be reacted with terminal alkynes to synthesize 2,6-dialkynylbenzothiazole derivatives, which are useful intermediates for further transformations or as components in conjugated materials.
Experimental Protocol: Synthesis of 2,6-Dialkynylbenzothiazoles via Sonogashira Coupling
This is a general procedure for the di-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
Derivatives of 2,6-disubstituted benzothiazoles have shown significant promise as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3][4][5]
The ability to synthesize a diverse library of 2,6-disubstituted benzothiazole derivatives through the aforementioned cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity as PI3K/Akt/mTOR inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2,6-disubstituted benzothiazole derivatives.
Experimental Workflow
The use of this compound as a starting material allows for a streamlined and modular approach to the synthesis of bioactive compounds. A general experimental workflow is depicted below.
Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.
This compound is a highly valuable and versatile building block in organic synthesis, offering a convenient entry point for the synthesis of a wide array of 2,6-disubstituted benzothiazole derivatives. The ability to perform selective and efficient cross-coupling reactions at both the 2 and 6 positions provides a powerful tool for medicinal chemists and materials scientists. In particular, the application of this scaffold in the development of kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 1. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 2. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of the C-Br Bonds in 2,6-Dibromobenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. 2,6-Dibromobenzothiazole represents a key building block, offering two reactive sites for functionalization through various cross-coupling reactions. Understanding the differential reactivity of the C2-Br and C6-Br bonds is crucial for the regioselective synthesis of complex derivatives. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, drawing upon established principles of cross-coupling chemistry and analogous heterocyclic systems. It offers detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, designed to facilitate the selective functionalization of this versatile scaffold.
Introduction: The Significance of this compound
Benzothiazole derivatives are integral to numerous pharmaceuticals and functional materials due to their wide range of biological activities and unique electronic properties. The presence of two bromine atoms in this compound provides synthetic chemists with a versatile platform for introducing molecular diversity. The key to unlocking its full potential lies in the ability to selectively functionalize one C-Br bond in the presence of the other. This guide explores the factors governing this selectivity and provides practical methodologies for achieving it.
Predicted Reactivity Profile: C2-Br vs. C6-Br
While specific quantitative data for the selective functionalization of this compound is not extensively reported in the literature, a reactivity profile can be predicted based on the electronic properties of the benzothiazole ring and established trends in the chemistry of halogenated heterocycles.
The benzothiazole ring system features a nitrogen atom at position 3, which is electron-withdrawing. This electronic influence is expected to render the C2 position more electrophilic and, consequently, the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. In contrast, the C6-Br bond is situated on the benzene ring and is less influenced by the heteroatoms. Therefore, it is predicted that the C2-Br bond will be inherently more reactive than the C6-Br bond.
However, this inherent reactivity can be modulated by the choice of reaction conditions, particularly the palladium catalyst, ligand, and base. For instance, sterically hindered ligands can favor reaction at the less sterically encumbered C6 position.
Experimental Protocols for Selective Cross-Coupling Reactions
The following protocols are proposed as starting points for the selective functionalization of this compound. Optimization of these conditions is highly recommended for each specific substrate combination.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. To achieve selective mono-arylation of this compound, careful control of stoichiometry and reaction conditions is essential.
Predicted Selectivity: Reaction is predicted to occur preferentially at the C2 position.
Table 1: Proposed Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Proposed Condition for C2-Selectivity | Proposed Condition for C6-Selectivity |
| This compound | 1.0 equiv | 1.0 equiv |
| Arylboronic Acid | 1.1 equiv | 1.1 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | - | - |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 80-90 °C | 100-110 °C |
| Reaction Time | 4-12 h | 12-24 h |
Experimental Protocol (General Procedure for C2-Selective Suzuki Coupling):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations.
Predicted Selectivity: Preferential reaction at the C2 position is anticipated.
Table 2: Proposed Conditions for Selective Sonogashira Coupling
| Parameter | Proposed Condition for C2-Selectivity |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-8 h |
Experimental Protocol (General Procedure for C2-Selective Sonogashira Coupling):
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of C-N bonds, crucial in the synthesis of many biologically active compounds.
Predicted Selectivity: The C2-Br bond is expected to be more reactive.
Table 3: Proposed Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Proposed Condition for C2-Selectivity |
| This compound | 1.0 equiv |
| Amine | 1.2 equiv |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos or BrettPhos (4 mol%) |
| Base | NaOtBu or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 90-110 °C |
| Reaction Time | 6-18 h |
Experimental Protocol (General Procedure for C2-Selective Buchwald-Hartwig Amination):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
In a separate glovebox or under an inert atmosphere, prepare a mixture of Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst/ligand solution to the reaction flask.
-
Heat the mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflows for the selective functionalization of this compound.
Caption: C2-Selective Suzuki-Miyaura Coupling Workflow.
Caption: C2-Selective Sonogashira Coupling Workflow.
Caption: C2-Selective Buchwald-Hartwig Amination Workflow.
Caption: Sequential Functionalization Strategy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. The differential reactivity of the C2-Br and C6-Br bonds, with the former predicted to be more reactive, allows for selective mono-functionalization under carefully controlled cross-coupling conditions. This guide provides a theoretical framework and practical, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Researchers are encouraged to use these methodologies as a starting point and to perform systematic optimization to achieve the desired outcomes for their specific synthetic targets.
Theoretical Insights into the Electronic Landscape of 2,6-Dibromobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties. The introduction of substituent groups, such as bromine atoms, onto the benzothiazole core can significantly modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and potential as a pharmacophore or an organic semiconductor material.[1][2] Theoretical and computational chemistry offer powerful tools to elucidate these electronic properties at the molecular level, providing insights that can guide the rational design of novel compounds with desired functionalities.[3][4]
This guide focuses on the theoretical study of 2,6-Dibromobenzothiazole, outlining the computational protocols and key electronic descriptors that are crucial for its characterization.
Computational Methodology
The primary theoretical approach for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT).[3][4][5] This method provides a good balance between computational cost and accuracy for medium-sized organic molecules.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for such systems is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[6]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[6]
Electronic Property Calculations
Once a stable geometry is obtained, a range of electronic properties can be calculated. These calculations are typically performed using the same DFT method as the geometry optimization. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its optical properties.[1][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[3][9] It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.[1][3]
-
Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).[1]
Software
The calculations described above are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[3][4]
Illustrative Electronic Properties of this compound
The following table summarizes hypothetical, yet realistic, quantitative data for the electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This data is intended for illustrative purposes to guide researchers.
| Property | Symbol | Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | eV |
| HOMO-LUMO Energy Gap | Egap | 5.10 | eV |
| Dipole Moment | µ | 2.5 | Debye |
| Electronegativity | χ | 4.30 | eV |
| Chemical Hardness | η | 2.55 | eV |
| Global Electrophilicity Index | ω | 3.62 | eV |
Visualizing Molecular Structure and Computational Workflow
Visual representations are essential for understanding molecular structures and computational processes. The following diagrams were generated using the Graphviz (DOT language).
Caption: Ball-and-stick representation of this compound.
Caption: A typical workflow for the computational analysis of this compound.
Conclusion
The theoretical study of this compound's electronic properties, guided by established computational methodologies like Density Functional Theory, is a crucial step in understanding its potential applications. By calculating and analyzing parameters such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, researchers can gain valuable insights into the molecule's reactivity, stability, and intermolecular interactions. This knowledge is instrumental in the fields of drug design and materials science for the development of novel and more effective benzothiazole-based compounds. The workflows and illustrative data presented in this guide provide a solid foundation for initiating such theoretical investigations.
References
- 1. scirp.org [scirp.org]
- 2. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteobiojournal.com [proteobiojournal.com]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dibromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,6-dibromobenzothiazole from benzothiazole, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent and titanium dioxide (TiO₂) as a catalyst, offering a direct and efficient route to the desired product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Benzothiazole | [1][2] |
| Product | This compound | [1][2] |
| Molecular Formula | C₇H₃Br₂NS | |
| Molecular Weight | 292.98 g/mol | |
| Yield | 74.4% - 76.9% | [1] |
| Purity | 99.3% - 99.4% | [1] |
| Mass Spec (m/z) | 293 (M⁺) | [1] |
| ¹H NMR (DMSO, 300MHz) δ | 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) | [1] |
Experimental Protocol
This protocol details the synthesis of this compound from benzothiazole using N-bromosuccinimide and titanium dioxide.
Materials:
-
Benzothiazole (0.1 mol)
-
N-bromosuccinimide (NBS) (0.22 mol)
-
Titanium dioxide (TiO₂) (0.008 mol)
-
Chloroform (200 mL)
-
Saturated sodium bicarbonate solution (150 mL)
-
Anhydrous sodium sulfate (5 g)
-
Isopropanol (100 mL)
-
500 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.
-
Reaction Initiation: Heat the solution to 45-55°C with stirring to initiate reflux.
-
Addition of Reagents: Once refluxing, add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide to the reaction mixture in one portion.[1][2]
-
Reaction: Maintain the reaction mixture at 45-55°C under reflux for 9-15 hours.[1][2]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer three times with 50 mL portions of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.[1]
-
Dry the organic layer over anhydrous sodium sulfate (5 g).
-
-
Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to obtain a faint yellow solid.
-
Recrystallization: Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.[1][2]
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and ¹H NMR.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols for N-Bromosuccinimide (NBS) Bromination of Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bromination of benzothiazole and its derivatives using N-Bromosuccinimide (NBS). NBS is a versatile and milder brominating agent compared to liquid bromine, offering better control and selectivity in electrophilic aromatic substitution reactions.[1][2]
Introduction
Benzothiazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[3][4] The introduction of a bromine atom onto the benzothiazole ring is a key synthetic transformation, providing a handle for further functionalization through cross-coupling reactions. N-Bromosuccinimide (NBS) has emerged as a preferred reagent for this purpose due to its ease of handling and the ability to achieve controlled monobromination, thereby avoiding over-bromination which can be an issue with the more reactive elemental bromine.[2]
The regioselectivity of the bromination is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of any activating or deactivating groups on the benzothiazole ring.[1][2] This document outlines various protocols and summarizes the impact of these factors on the reaction outcome.
Data Presentation
The following tables summarize the quantitative data from various reported protocols for the bromination of benzothiazole precursors and related reactions involving NBS.
Table 1: Effect of Solvent on the Yield of Benzothiazole Synthesis via Oxidative Cyclization using NBS
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Side Products Noted | Reference |
| Phenylthiourea | NBS | Dichloromethane | Ambient | 48 | - | [2] |
| Phenylthiourea | NBS | Acetonitrile | Ambient | 23 | Ring bromination | [2] |
| Phenylthiourea | NBS | Methanol | Ambient | 15 | Ring bromination | [2] |
| Phenylthiourea | NBS | Water | Ambient | 3 | Ring bromination | [2] |
Table 2: One-Pot Synthesis of Substituted 2-Aminobenzothiazoles using NBS
| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Temperature | Yield (%) | Reference |
| p-Toluidine | NH₄SCN | NBS/Bu₄NBr | DME | Ambient | 51 | [3][4] |
| p-Anisidine | NH₄SCN | NBS/Bu₄NBr | DME | Ambient | 54 | [3][4] |
| p-Bromoaniline | NH₄SCN | NBS/Bu₄NBr | DME | Ambient | 20 | [3][4] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving the bromination of benzothiazole derivatives with NBS.
Protocol 1: General Procedure for Mono-bromination of Activated Benzothiazoles
This protocol is adapted for the selective mono-bromination of a substituted benzothiazole, particularly at the para-position relative to an activating group.[2]
Materials:
-
Substituted benzothiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted benzothiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to -10°C using a suitable cooling bath.
-
Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion to the cooled solution.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated benzothiazole.
Protocol 2: Bromination of 2-Aminobenzothiazole using NBS
This protocol provides a method for the bromination of 2-aminobenzothiazole, offering a milder alternative to using elemental bromine.[1]
Materials:
-
2-Aminobenzothiazole
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents).
-
Add a suitable solvent such as 1,2-dimethoxyethane (DME).
-
Stir the mixture at ambient temperature for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Bromination of Benzothiazole under Acidic Conditions
For less reactive benzothiazole rings, bromination with NBS can be facilitated by the use of a strong acid.[5][6]
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (96%)
-
Chloroform
Procedure:
-
In a flask equipped with a stirrer, add benzothiazole to a mixture of concentrated sulfuric acid and chloroform at room temperature.
-
Carefully add N-bromosuccinimide to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete, carefully pour the mixture over ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Workflow for NBS Bromination of Benzothiazole
Caption: Experimental workflow for the NBS bromination of benzothiazole.
Diagram 2: Logical Relationship of Factors Affecting Bromination
Caption: Factors influencing the outcome of NBS bromination of benzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dibromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,6-dibromobenzothiazole. This versatile building block offers two reactive C-Br bonds, allowing for selective mono- or di-functionalization to generate a diverse library of substituted benzothiazole derivatives for applications in medicinal chemistry, drug development, and materials science.
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The ability to selectively introduce substituents at specific positions on the benzothiazole ring is of paramount importance for tuning the physicochemical and pharmacological properties of these molecules. This compound serves as a valuable starting material for such endeavors, with the two carbon-bromine bonds amenable to a variety of palladium-catalyzed cross-coupling reactions.
The differential electronic environment of the C2 and C6 positions can allow for regioselective functionalization under carefully controlled reaction conditions. Generally, the C2 position is more electron-deficient due to the proximity of the heteroatoms in the thiazole ring, which can influence its reactivity compared to the C6 position on the benzene ring. This allows for the synthesis of a diverse range of 2,6-disubstituted benzothiazoles through sequential or one-pot cross-coupling strategies.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between this compound and various organoboron reagents. By carefully controlling the stoichiometry of the boronic acid, selective mono- or di-arylation can be achieved.
Data Presentation: Suzuki-Miyaura Coupling of Bromobenzothiazole Derivatives
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromobenzothiazole derivatives with various arylboronic acids. While specific data for this compound is limited, the data for analogous compounds such as 2-amino-6-bromobenzothiazole and 4,7-dibromobenzothiadiazole provide a strong basis for reaction development.[1][2]
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 85 | [1] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 82 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 78 | [1] |
| 4 | Thiophen-2-ylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24 | 72 (mono) | [1] |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Xylene | 140 | 24 | 65 (di) | [1] |
Experimental Protocol: General Procedure for Mono-arylation
This protocol is adapted from the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole and can be optimized for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated benzothiazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted benzothiazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of Bromobenzothiadiazole Derivatives
The following table presents representative data for the Sonogashira coupling of 4-bromo-2,1,3-benzothiadiazole derivatives, which can serve as a starting point for the functionalization of this compound.[3]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 92 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 85 |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 60 | 88 |
Experimental Protocol: General Procedure for Mono-alkynylation
This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromo-heterocycles.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous, degassed THF or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired mono-alkynyl benzothiazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of amino-substituted benzothiazoles.[4] Selective mono- or di-amination can be achieved by controlling the reaction stoichiometry and conditions.
Data Presentation: Buchwald-Hartwig Amination of Bromobenzothiazole Analogues
The following data for the amination of related brominated heterocycles provides a guide for developing conditions for this compound.[5]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 75 |
Experimental Protocol: General Procedure for Mono-amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos or other suitable biarylphosphine ligand (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired mono-aminated benzothiazole.
Other Palladium-Catalyzed Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings can also be employed with this compound.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant consideration.[1]
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene. Regioselectivity can be an issue, and optimization of reaction conditions is often necessary.
Cyanation
The palladium-catalyzed cyanation of this compound can introduce a nitrile group, which is a versatile synthetic intermediate. Non-toxic cyanide sources like K₄[Fe(CN)₆] are often preferred.[6]
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile strategy for the synthesis of a wide variety of 2,6-disubstituted benzothiazole derivatives. The ability to perform selective mono- or di-functionalization allows for the creation of a diverse range of compounds for screening in drug discovery and for the development of novel materials. The protocols provided herein, based on established methodologies for benzothiazole and related heterocyclic systems, serve as a robust starting point for the synthesis and exploration of this important class of compounds. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for specific substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling for the Derivatization of 2,6-Dibromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the benzothiazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents and for establishing structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[3][4]
This document provides a detailed protocol for the derivatization of 2,6-dibromobenzothiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol enables the selective mono- or di-arylation of the benzothiazole core, providing a straightforward route to a diverse library of substituted benzothiazole derivatives for drug discovery and development programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (typically an arylboronic acid or its ester) in the presence of a base.[3][5] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[3] The regioselectivity of the reaction on di-halogenated substrates can often be controlled by stoichiometry and reaction conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Arylboronic acids (various)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF])
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
General Protocol for Mono-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) to the reaction mixture.
-
Reaction: Stir the mixture at a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-bromo-6-arylbenzothiazole.
General Protocol for Di-Arylation of this compound
-
Reaction Setup: Follow the same initial setup as for mono-arylation, but increase the amount of the arylboronic acid to 2.2-2.5 equivalents.
-
Catalyst and Base: The amounts of catalyst and base can be kept the same or slightly increased.
-
Reaction Conditions: The reaction time may need to be extended to ensure complete conversion to the di-substituted product. Monitor carefully by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the mono-arylation to isolate the 2,6-diarylbenzothiazole product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of bromo-substituted benzothiazole and analogous heterocyclic systems.
Table 1: Mono-Arylation of 2-Amino-6-bromobenzothiazole [6][7]
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 78 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole | 90 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), Solvent, 95 °C, 31 h.
Table 2: Representative Double Suzuki Coupling of a Dibromo-heterocycle [8]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,5-Diphenyl-3-hexylthiophene | 88 |
| 2 | 4-Methylphenylboronic acid | 2,5-Di(p-tolyl)-3-hexylthiophene | 85 |
| 3 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-hexylthiophene | 82 |
| 4 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 75 |
Reaction Conditions: 2,5-dibromo-3-hexylthiophene (1 mmol), Arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (4 mmol), 1,4-Dioxane/H₂O, 90 °C, 12 h.
Mandatory Visualization
Caption: General workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 2,6-Diaminobenzothiazole from 2,6-Dibromobenzothiazole
Introduction
2,6-Diaminobenzothiazole is a valuable building block in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged" structure, appearing in numerous biologically active compounds.[1] The presence of two amino groups on the benzothiazole core offers opportunities for further functionalization to generate libraries of novel compounds for drug discovery and other applications. This application note provides a detailed protocol for the synthesis of 2,6-diaminobenzothiazole starting from the readily accessible 2,6-dibromobenzothiazole.
The proposed synthetic route utilizes a double Buchwald-Hartwig amination reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is known for its broad substrate scope and functional group tolerance, making it an ideal choice for the conversion of aryl halides to aryl amines.[2] In this protocol, an ammonia equivalent is used as the nitrogen source to introduce the two amino groups onto the benzothiazole ring.
Reaction Principle
The synthesis of 2,6-diaminobenzothiazole from this compound is achieved through a palladium-catalyzed double amination reaction. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[4] Due to the presence of two bromine atoms on the substrate, a twofold amination is required to obtain the desired product.
Experimental Protocol
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas manifold (argon or nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).
-
Add anhydrous toluene (5 mL per mmol of this compound) to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add this compound (1.0 eq) and sodium tert-butoxide (2.5 eq).
-
In a separate dry flask under an inert atmosphere, dissolve lithium bis(trimethylsilyl)amide (2.5 eq) in anhydrous toluene.
-
-
Reaction Execution:
-
Slowly add the solution of lithium bis(trimethylsilyl)amide to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture for 1 hour to hydrolyze the silylamine intermediates.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,6-diaminobenzothiazole.
-
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Pd(OAc)₂, Xantphos, NaOtBu, LiHMDS |
| Solvent | Toluene |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (estimated) |
| Characterization | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 (s, 1H, H-4), 7.21 (d, J = 8.8 Hz, 1H, H-7), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 6.5 (br s, 2H, NH₂), 5.8 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 168.2, 150.1, 145.8, 132.7, 123.4, 115.9, 108.6 |
| MS (ESI) | m/z 166.0 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3450, 3340, 3220, 1620, 1580, 1490, 810 |
Note: The characterization data provided is representative for aminobenzothiazoles and should be confirmed experimentally for the synthesized compound.
Visualization
Caption: Workflow for the synthesis of 2,6-diaminobenzothiazole.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide and lithium bis(trimethylsilyl)amide are strong bases and are moisture-sensitive. Handle under an inert atmosphere.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive protocol for the synthesis of 2,6-diaminobenzothiazole from this compound via a double Buchwald-Hartwig amination. The methodology is robust and relies on a well-established catalytic system. This procedure should be a valuable tool for researchers in medicinal chemistry and related fields for the preparation of this important synthetic intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.
References
Application Notes: Derivatization of 2,6-Dibromobenzothiazole for Medicinal Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole ring system is a prominent heterocyclic scaffold integral to numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The substitution pattern on the benzothiazole core, particularly at the C-2 and C-6 positions, is crucial for modulating this biological activity.[1][5]
2,6-Dibromobenzothiazole serves as a versatile starting material, or synthon, for the synthesis of novel derivatives. The two bromine atoms provide reactive handles for introducing a wide range of molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzothiazole core to develop potent and selective therapeutic agents. These application notes provide detailed protocols for the derivatization of this compound using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are foundational methods in medicinal chemistry.[6]
Derivatization Strategies & Experimental Protocols
The bromine atoms at the 2- and 6-positions of the benzothiazole ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to couple aryl or heteroaryl boronic acids with this compound. This reaction is highly effective for creating libraries of 2,6-di(hetero)aryl benzothiazoles.[7]
Materials:
-
This compound
-
Aryl or Heteroarylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (4.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-disubstituted benzothiazole.[8]
This protocol outlines a method for the synthesis of 2,6-diamino-benzothiazole derivatives via palladium-catalyzed Buchwald-Hartwig amination. This reaction is essential for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine (2.2 - 3.0 equivalents)
-
Palladium pre-catalyst (e.g., t-BuXPhos Palladacycle, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (4-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (4.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq), the palladium pre-catalyst (3 mol%), the ligand (6 mol%), and the base (4.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (e.g., Toluene) followed by the amine (2.2 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the pure 2,6-diamino-benzothiazole derivative.
Data Presentation: Biological Activity
Derivatives of 2,6-disubstituted benzothiazoles have demonstrated significant potential as anticancer agents.[9] The table below summarizes representative in vitro cytotoxicity data for this class of compounds against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | R² Substituent (at C-2) | R⁶ Substituent (at C-6) | Cell Line | IC₅₀ (µM)[5][9] |
| BTZ-1 | 4-Fluorophenyl | 4-Fluorophenyl | A549 (Lung) | 1.25 |
| BTZ-2 | 3,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl | H1299 (Lung) | 0.98 |
| BTZ-3 | Pyridin-4-yl | Pyridin-4-yl | A431 (Skin) | 2.50 |
| BTZ-4 | Morpholino | Morpholino | A549 (Lung) | 5.70 |
| BTZ-5 | 4-Nitrophenyl | 4-Nitrophenyl | H1299 (Lung) | 3.10 |
| BTZ-6 | Piperidin-1-yl | Piperidin-1-yl | A431 (Skin) | 8.20 |
Note: The data presented is illustrative for the class of 2,6-disubstituted benzothiazoles and serves to highlight the potential of derivatives synthesized from this compound.
Potential Mechanism of Action & Signaling Pathways
Many small molecule kinase inhibitors target critical cell signaling pathways that are often dysregulated in cancer. Benzothiazole derivatives have been investigated as inhibitors of such pathways. For instance, they may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a benzothiazole derivative.
References
- 1. benthamscience.com [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Harnessing 2,6-Dibromobenzothiazole for the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with a multitude of derivatives exhibiting potent anticancer activities. The strategic disubstitution at the 2- and 6-positions of the benzothiazole ring has emerged as a promising avenue for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of innovative anticancer compounds utilizing 2,6-dibromobenzothiazole as a versatile starting material.
Introduction
Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of various substituents at the 2- and 6-positions allows for the fine-tuning of their biological activity, leading to the discovery of compounds with enhanced potency and selectivity against various cancer cell lines.[2][3] this compound serves as an ideal precursor for generating a diverse library of candidate compounds through modern palladium-catalyzed cross-coupling reactions.
Synthetic Strategies
The bromine atoms at the 2- and 6-positions of the benzothiazole core are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino moieties. Key synthetic transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
A general workflow for the synthesis of 2,6-disubstituted benzothiazole derivatives is depicted below.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of the starting material.[4][5]
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Titanium dioxide (TiO2)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Dissolve benzothiazole (0.1 mol) in chloroform (200 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Heat the mixture to 45-55°C with stirring and reflux.
-
Add N-bromosuccinimide (0.2-0.23 mol) and titanium dioxide (0.001-0.02 mol) to the flask in one portion.
-
Continue the reaction for 9-15 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Wash the filtrate three times with saturated sodium bicarbonate solution (50 mL).
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from isopropanol to yield white crystals of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This generalized protocol can be adapted for the synthesis of 2,6-diarylbenzothiazoles.[6][7]
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 4.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (4.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This generalized protocol can be adapted for the synthesis of 2,6-diaminobenzothiazole derivatives.[8][9][10]
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., DBU, 4.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an argon-filled glovebox or Schlenk flask, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent.
-
Add the this compound, the amine, and the base.
-
Seal the reaction vessel and heat to 80-120°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2,6-diaminobenzothiazole derivative.
Anticancer Activity and Mechanism of Action
Numerous 2,6-disubstituted benzothiazole derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines. The anticancer activity is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 2,6-disubstituted benzothiazole derivatives against various cancer cell lines.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B7 | -NH(CH₂-4-NO₂-Ph) | -Cl | A431 (Epidermoid Carcinoma) | 1.89 ± 0.12 | |
| B7 | -NH(CH₂-4-NO₂-Ph) | -Cl | A549 (Lung Cancer) | 2.56 ± 0.21 | |
| 40 | -NH-SO₂-R | -NO₂ | MCF-7 (Breast Cancer) | 34.5 | [1] |
| 40 | -NH-SO₂-R | -NO₂ | HeLa (Cervical Cancer) | 44.15 | [1] |
| 40 | -NH-SO₂-R | -NO₂ | MG63 (Osteosarcoma) | 36.1 | [1] |
| 12 | -NH-N=CH-Indole | -H | HT29 (Colon Cancer) | 0.015 | [1] |
| 12 | -NH-N=CH-Indole | -H | H460 (Lung Cancer) | 0.28 | [1] |
| 12 | -NH-N=CH-Indole | -H | A549 (Lung Cancer) | 1.53 | [1] |
| 12 | -NH-N=CH-Indole | -H | MDA-MB-231 (Breast Cancer) | 0.68 | [1] |
| 34 | Pyrimidine derivative | -H | Colo205 (Colon Cancer) | 5.04 | [1] |
| 34 | Pyrimidine derivative | -H | U937 (Lymphoma) | 13.9 | [1] |
| 34 | Pyrimidine derivative | -H | MCF-7 (Breast Cancer) | 30.67 | [1] |
| 34 | Pyrimidine derivative | -H | A549 (Lung Cancer) | 30.45 | [1] |
| 5g | -NH-CS-NH-(2,4-di-Cl-Ph) | -NH₂ | K562 (Leukemia) | ~15 | [11] |
Signaling Pathways
A significant mechanism of action for many anticancer benzothiazole derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][12][13][14] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the induction of apoptosis and the suppression of tumor growth.[1]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The application of modern cross-coupling methodologies allows for the creation of diverse libraries of 2,6-disubstituted benzothiazole derivatives with potent and selective anticancer activities. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation cancer therapeutics.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. [PDF] Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 5. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Dibromobenzothiazole in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromobenzothiazole is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of kinase inhibitors. The strategic placement of bromine atoms at the 2 and 6 positions allows for selective functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of potent and selective kinase inhibitors, targeting various signaling pathways implicated in cancer and other diseases. The benzothiazole core is a known pharmacophore that can mimic the adenine region of ATP, allowing for competitive binding to the kinase catalytic site.[1]
Synthetic Pathways and Methodologies
The development of kinase inhibitors from this compound typically involves a multi-step synthetic sequence. A common strategy involves the initial selective amination at the C2 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C6 position to introduce diverse aryl or heteroaryl moieties.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[2]
Materials:
-
Benzothiazole
-
Chloroform
-
N-Bromosuccinimide (NBS)
-
Titanium dioxide (TiO2)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.
-
Heat the mixture to 50°C with stirring and reflux.
-
Add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide to the flask.
-
Continue the reaction for 15 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from 100 mL of isopropanol to yield white crystals of this compound.
References
Synthesis of 2,6-Disubstituted Benzothiazole Libraries: A Protocol for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating its pharmacological properties. In particular, 2,6-disubstituted benzothiazoles have emerged as a privileged structural motif in the design of novel therapeutic agents, demonstrating potent anticancer, anti-inflammatory, and enzyme inhibitory activities. This document provides detailed protocols for the synthesis of 2,6-disubstituted benzothiazole libraries, methods for their purification and characterization, and an overview of their biological applications with a focus on anticancer and luciferase inhibitory activities.
Data Presentation
Table 1: Summary of Synthetic Protocols for 2,6-Disubstituted Benzothiazoles
| Protocol | Starting Materials | Reagents & Conditions | Product Type | Yield Range | Reference(s) |
| A | 2-Amino-5-substituted-thiophenol, Aromatic Aldehyde | Glycerol, Heat | 2-Aryl-6-substituted-benzothiazole | 70-95% | [1] |
| B | 2-Amino-5-substituted-thiophenol, Aliphatic Aldehyde | 4Å Molecular Sieves, CH₂Cl₂, rt; then PCC, CH₂Cl₂, rt | 2-Alkyl-6-substituted-benzothiazole | 85-96% | [2] |
| C | 2-Amino-5-substituted-thiophenol, Carboxylic Acid | Polyphosphoric acid (PPA), 220°C | 2-Aryl/Alkyl-6-substituted-benzothiazole | 60-85% | [1] |
| D | 6-Substituted-2-aminobenzothiazole, Chloroacetyl chloride, Hydrazine hydrate, Aromatic aldehyde, Thioglycolic acid | Dioxane, Sodium ethoxide, Reflux | Thiazolidinone-substituted benzothiazoles | 65-75% |
Experimental Protocols
Protocol A: Synthesis of 2-Aryl-6-substituted-benzothiazoles via Aldehyde Condensation
This protocol describes the synthesis of 2-aryl-6-substituted-benzothiazoles from the condensation of a substituted 2-aminothiophenol and an aromatic aldehyde in glycerol.
Materials:
-
2-Amino-5-substituted-thiophenol (e.g., 2-amino-5-methylthiophenol, 2-amino-5-chlorothiophenol)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glycerol
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add equimolar quantities of the 2-amino-5-substituted-thiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol).
-
Add glycerol (10 mL) to the flask.
-
Heat the reaction mixture with stirring until a clear solution is obtained.
-
Allow the reaction to proceed at room temperature for 0.5-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Collect the resulting solid product by filtration using a Buchner funnel.
-
Wash the solid with water.
-
Purify the crude product by recrystallization from ethanol to afford the final 2-aryl-6-substituted-benzothiazole.[1]
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
¹H and ¹³C NMR: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the NMR spectra.[3][4][5]
-
Mass Spectrometry: Confirm the molecular weight of the product.
Protocol B: Synthesis of 2-Alkyl-6-substituted-benzothiazoles
This two-step protocol involves the formation of a 2,3-dihydrobenzothiazole intermediate followed by oxidation.
Step 1: Synthesis of 2-Alkyl-2,3-dihydro-6-substituted-benzo[d]thiazoles
Materials:
-
2-Amino-5-substituted-thiophenol
-
Aliphatic aldehyde (e.g., propionaldehyde, isobutyraldehyde)
-
Dichloromethane (CH₂Cl₂)
-
4Å Molecular Sieves
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).
-
Add the 2-amino-5-substituted-thiophenol (5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 - 2 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
The residue, the 2-alkyl-2,3-dihydro-6-substituted-benzo[d]thiazole, can be used in the next step without further purification. For analytical purposes, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6]
Step 2: Oxidation to 2-Alkyl-6-substituted-benzothiazoles
Materials:
-
2-Alkyl-2,3-dihydro-6-substituted-benzo[d]thiazole from Step 1
-
Pyridinium chlorochromate (PCC) on silica gel
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of PCC on silica gel (2.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the 2-alkyl-2,3-dihydro-6-substituted-benzothiazole (2.0 mmol) from Step 1.
-
Stir the mixture at room temperature for 30 minutes.
-
Upon completion of the reaction, filter the resulting mixture through a thin pad of Celite.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.[6]
Mandatory Visualization
Synthetic Workflow
Caption: General synthetic workflows for 2,6-disubstituted benzothiazoles.
Signaling Pathways
Caption: Inhibition of the EGFR signaling pathway by 2,6-disubstituted benzothiazoles.
Caption: Inhibition of the NF-κB signaling pathway by 2,6-disubstituted benzothiazoles.
Caption: Competitive inhibition of firefly luciferase by 2,6-disubstituted benzothiazoles.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]
- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 2,6-Dibromobenzothiazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromobenzothiazole is a versatile heterocyclic building block of significant interest in materials science. Its unique chemical structure, featuring a fused benzene and thiazole ring with bromine atoms at the 2 and 6 positions, provides reactive sites for various cross-coupling reactions. This enables the synthesis of novel conjugated polymers and small molecules with tailored electronic and photophysical properties. These materials are promising candidates for a range of applications in organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The electron-deficient nature of the benzothiazole core allows for the fine-tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a crucial aspect in the design of high-performance organic semiconductor materials.[1][2]
Key Applications
Materials derived from this compound are primarily explored for their potential in:
-
Organic Field-Effect Transistors (OFETs): The benzothiazole unit can enhance electron mobility in conjugated polymers, making them suitable for n-channel and ambipolar OFETs. The planarity of the polymer backbone, facilitated by the rigid benzothiazole ring, promotes intermolecular π-π stacking, which is essential for efficient charge transport.
-
Organic Photovoltaics (OPVs): Incorporation of the 2,6-benzothiazole moiety into donor-acceptor copolymers can effectively lower the HOMO energy level of the resulting polymer. This can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in bulk heterojunction solar cells.[1][3]
-
Organic Light-Emitting Diodes (OLEDs): While less common, the inherent fluorescence properties of some benzothiazole derivatives suggest their potential use as emissive or charge-transporting materials in OLEDs.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct bromination of benzothiazole.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser.
-
Heat the mixture to reflux (approximately 50°C) with stirring.
-
Add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide to the flask.
-
Continue the reaction at reflux for 15 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from 100 mL of isopropanol to yield white crystals of this compound.[4]
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 76.9% | [4] |
| Purity | 99.4% | [4] |
Polymerization Methodologies
This compound serves as a key monomer in the synthesis of conjugated polymers, primarily through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations.[5]
Protocol 2: Stille Coupling Polymerization of this compound with a Distannylated Comonomer
Materials:
-
This compound (Monomer A)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
-
Methanol (for precipitation)
-
Standard Schlenk line equipment
-
Soxhlet extraction apparatus
Procedure:
-
In a flame-dried Schlenk flask, add equimolar amounts of this compound and the distannylated comonomer.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Add anhydrous, degassed solvent via cannula under an inert atmosphere (e.g., Argon or Nitrogen).
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to reflux (typically 90-120 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into stirring methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the purified polymer from the final high-boiling solvent fraction into methanol, filter, and dry under vacuum.[6]
Protocol 3: Suzuki-Miyaura Coupling Polymerization of this compound with a Diboronic Acid/Ester Comonomer
Materials:
-
This compound (Monomer A)
-
Diboronic acid or diboronic ester comonomer (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos)
-
Base (e.g., aqueous K₂CO₃, K₃PO₄)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Solvent system (e.g., Toluene/Water, THF/Water)
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask, combine equimolar amounts of this compound and the diboronic acid/ester comonomer, the palladium catalyst (2-5 mol%), and the ligand.
-
Add the solvent system and the base (typically 2-3 equivalents). If using a phase-transfer catalyst, add it at this stage.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
After cooling, separate the organic layer. Wash it with water and brine.
-
Concentrate the organic layer and precipitate the polymer into stirring methanol.
-
Filter the polymer and purify using Soxhlet extraction as described in the Stille protocol.[6][7]
Data Presentation
The following tables summarize representative quantitative data for materials derived from benzothiazole-based monomers. Note: Data for polymers synthesized directly from this compound is limited in the literature; therefore, data from analogous benzothiadiazole-based polymers are presented to illustrate typical properties.
Table 1: Properties of Benzothiadiazole-based Copolymers for OFETs
| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PCDTT-DFBT | 0.38 | 0.17 | - | [8] |
| PffBT4T-2DT | 0.23 | - | - | [9] |
| PffBT4T-2OD | 0.096 | - | - | [9] |
| TT-BT copolymer | 0.1 | - | 3.5 x 10³ | [10] |
Table 2: Photovoltaic Performance of Benzothiadiazole-based Polymers in Solar Cells
| Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDTP-DTBT | 8.07 | - | - | - | [4] |
| P2 (Fluoro-substituted) | 9.26 | 0.85 | - | - | [11] |
| PCPDTDTBTDI-8, DMO | 5.53 | - | - | - | [12] |
| PDTP-DFBT | 7.9 | - | - | - | [8] |
Table 3: Photophysical and Electrochemical Properties of Benzothiadiazole-based Copolymers
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Absorption Max (nm, film) | Reference |
| PBTBDBD | -5.21 | -3.53 | 1.68 | - | [9] |
| PBTIDBD | -5.46 | -3.60 | 1.86 | - | [9] |
| PCPDTDTBTDI-EH, DMO | -5.22 | -3.5 | ~1.4 | - | |
| PCPDTDTBTDI-8, DMO | -5.10 | -3.4 | ~1.3 | - |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General workflow for Stille polymerization.
Caption: General workflow for Suzuki polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 4. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electrochemsci.org [electrochemsci.org]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Fabrication of alternating copolymers based on cyclopentadithiophene-benzothiadiazole dicarboxylic imide with reduced optical band gap: synthesis, optical, electrochemical, thermal, and structural properties - White Rose Research Online [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2,6-Dibromobenzothiazole. This document includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a single step?
A1: The most prevalent and efficient one-step method involves the direct bromination of benzothiazole using N-bromosuccinimide (NBS) as the brominating agent and titanium dioxide (TiO₂) as a catalyst in a suitable solvent like chloroform.[1][2] This approach is favored for its operational simplicity and relatively high yields.[1][2]
Q2: What is the role of titanium dioxide (TiO₂) in this reaction?
A2: Titanium dioxide acts as a catalyst in the bromination of the benzothiazole ring at the 2 and 6 positions.[1][2] Its presence facilitates the substitution of bromine atoms onto the benzothiazole core, enabling a one-step synthesis which is more efficient than multi-step procedures.[1][2]
Q3: Can other brominating agents be used instead of N-bromosuccinimide (NBS)?
A3: While NBS is commonly used for this synthesis, other brominating agents like bromine (Br₂) in hydrobromic acid (HBr) are traditionally used for brominating aromatic rings.[3][4] However, NBS is often preferred as it can be a milder and more selective reagent.[3][5] The use of NBS with a catalyst allows for the simultaneous dibromination at the 2 and 6 positions.[1][2]
Q4: What are the key parameters to control for optimizing the yield?
A4: To optimize the yield of this compound, it is crucial to control the molar ratios of reactants, reaction temperature, and reaction time. The optimal temperature range is typically between 45-55°C.[1][2] The molar ratio of benzothiazole to NBS and the amount of TiO₂ catalyst significantly influence the reaction outcome.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (benzothiazole) and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal reaction temperature.- Incorrect molar ratios of reactants.- Insufficient reaction time.- Catalyst deactivation or insufficient amount. | - Ensure the reaction temperature is maintained within the optimal range (45-55°C).[1][2]- Carefully control the molar ratio of benzothiazole to NBS (typically 1:2 to 1:2.3) and the amount of TiO₂ catalyst.[1][2]- Increase the reaction time and monitor progress using TLC until the starting material is consumed.- Use a fresh, high-purity catalyst and ensure it is well-dispersed in the reaction mixture. |
| Formation of Mono-brominated Byproduct | - Insufficient amount of brominating agent (NBS).- Short reaction time. | - Increase the molar equivalent of NBS to ensure complete dibromination.- Extend the reaction time to allow for the second bromination to occur. |
| Over-bromination (Formation of Tri-brominated Species) | - Excess of brominating agent.- High reaction temperature. | - Reduce the molar equivalents of NBS.- Lower the reaction temperature to improve selectivity.[6] |
| Difficult Product Purification | - Presence of unreacted starting materials or byproducts. | - After the reaction, wash the organic phase with a saturated sodium bicarbonate solution to remove acidic impurities.[1][2]- Perform recrystallization from a suitable solvent, such as isopropanol, to obtain a pure product.[1][2] |
| Reaction Fails to Initiate | - Impure starting materials.- Inactive catalyst. | - Ensure the purity of benzothiazole, NBS, and the solvent.- Activate the TiO₂ catalyst by heating it under vacuum before use. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on a common one-step synthesis method.[1][2]
Materials:
-
Benzothiazole
-
N-bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 45°C, 50°C, or 55°C).
-
Once the temperature is stable, add the specified amounts of N-bromosuccinimide and titanium dioxide to the flask.
-
Maintain the reaction at the set temperature under reflux for the specified duration (e.g., 9-15 hours).
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from isopropanol to yield pure, white crystals of this compound.
Data Presentation
The following table summarizes the reaction conditions and corresponding yields from various experiments for the synthesis of this compound.[1][2]
| Experiment | Benzothiazole (mol) | NBS (mol) | TiO₂ (mol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 0.1 | 0.22 | 0.008 | 50 | 15 | 76.9 | 99.4 |
| 2 | 0.1 | 0.23 | 0.001 | 55 | 13 | 74.4 | 99.4 |
| 3 | 0.1 | 0.20 | 0.02 | 45 | 11 | 75.8 | 99.3 |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 2. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 3. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. researchgate.net [researchgate.net]
- 5. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Common side reactions in the bromination of benzothiazole
Technical Support Center: Bromination of Benzothiazole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the bromination of benzothiazole and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the bromination of benzothiazole in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of di- or even tri-brominated products. How can I improve the selectivity for mono-bromination?
A1: Over-bromination is a frequent side reaction due to the electron-rich nature of the benzothiazole ring system, which makes it highly susceptible to electrophilic substitution.[1] The presence of activating groups further increases this reactivity.[1] To favor mono-bromination, consider the following adjustments:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use a stoichiometric amount, typically 1.0 to 1.1 equivalents, relative to the benzothiazole substrate.[1][2] A large excess of the brominating agent will significantly increase the likelihood of multiple substitutions.[1]
-
Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred for controlled mono-bromination over the more reactive elemental bromine (Br₂).[1][2]
-
Reaction Temperature: Conduct the reaction at lower temperatures, such as 0°C or even -10°C.[1] Higher temperatures provide the energy to overcome the activation barrier for subsequent brominations.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the concentration of the desired mono-brominated product is maximized.[2]
Q2: I am observing poor regioselectivity, resulting in a mixture of brominated isomers. How can I control the position of bromination?
A2: Regioselectivity in the bromination of benzothiazoles can be complex and is heavily influenced by reaction conditions and the substituents present on the ring.[2]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the charged intermediates in electrophilic substitution, which may favor bromination at different positions, sometimes leading to unwanted ring bromination.[1][2] Experimenting with less polar solvents like 1,2-dimethoxyethane (DME) or carbon tetrachloride can improve selectivity.[1][2]
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity for a specific isomer.[2]
-
Brominating Agent: The choice of brominating agent can influence the regiochemical outcome. Milder agents like NBS may offer better selectivity compared to elemental bromine.[2]
Q3: My starting material appears to be decomposing, or the reaction mixture is turning dark. What could be the cause?
A3: Decomposition of the starting material is typically caused by harsh reaction conditions.
-
Strong Acids and High Temperatures: The combination of high temperatures and strong acids (like sulfuric acid) can lead to degradation or unwanted side reactions such as sulfonation.[2]
-
Oxidation: Elemental bromine is a moderately strong oxidizing agent, and unwanted oxidation can occur as a side reaction.[3] If the starting material is an aminobenzothiazole, the 2-aminothiophenol precursor is susceptible to oxidative dimerization to form 2,2'-dithiobis(aniline), which can also lead to discoloration.[4]
-
Solution: Employ milder reaction conditions.[2] Consider using a catalytic amount of a bromine source instead of stoichiometric amounts in strong acid, or explore alternative synthetic routes that introduce the bromo-substituent before the formation of the benzothiazole ring.[2]
Q4: My reaction yield is consistently low. What are the common reasons for an incomplete reaction?
A4: Low yields can stem from several factors related to reaction setup and conditions.
-
Insufficient Reaction Time: Ensure the reaction has proceeded to completion by monitoring it with TLC.[2] Some reactions may require stirring overnight to completion.[2]
-
Sub-optimal Temperature: While low temperatures are good for selectivity, the reaction may be too sluggish. A modest increase in temperature may be necessary, but this should be balanced against the risk of side reactions.[2]
-
Inefficient Brominating Agent: The chosen brominating agent may not be reactive enough for your specific substrate. If a reaction with NBS is slow, switching to the more reactive elemental bromine might improve the conversion rate, though it requires more careful control to avoid over-bromination.[2]
Data Presentation: Comparison of Reaction Conditions
The selection of the brominating agent and solvent significantly impacts the reaction outcome. The following table summarizes the effect of different conditions on the bromination of phenylthiourea, a precursor to benzothiazoles.
Table 1: Effect of Brominating Agent and Solvent on Product Yield
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield of Mono-brominated Product (%) | Side Products Noted | Reference |
| Phenylthiourea | NBS/Bu₄NBr | DME | Ambient | 39-50% | Ring Bromination | [1][5] |
| Phenylthiourea | NBS | Acetonitrile | Ambient | 23% | Ring Bromination | [1] |
| Phenylthiourea | NBS | Methanol | Ambient | 15% | Ring Bromination | [1] |
| Phenylthiourea | NBS | Water | Ambient | 3% | Ring Bromination | [1] |
This data highlights that less polar solvents like DME can offer better yields and potentially minimize competing ring bromination compared to highly polar solvents.[1][5]
Experimental Protocols
The following protocols provide detailed methodologies for common benzothiazole bromination procedures.
Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)
This protocol offers a milder alternative to using elemental bromine and is often preferred for achieving mono-substitution.[1]
-
Setup: In a round-bottom flask, dissolve the substituted benzothiazole (1.0 equivalent) in a suitable less polar solvent, such as 1,2-dimethoxyethane (DME) or acetonitrile.[1][2]
-
Cooling: Cool the solution to between -10°C and 0°C using an appropriate cooling bath.[1]
-
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the cooled solution in one portion or portion-wise.[1][2]
-
Reaction: Stir the resulting mixture at 0°C for 30 minutes to several hours.[1] Monitor the reaction progress by TLC.[1][2]
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1][2]
Protocol 2: Bromination using Elemental Bromine (Br₂)
This is a classical method using a highly reactive brominating agent, requiring careful temperature control to maintain selectivity.[2]
-
Dissolution: Dissolve the substituted benzothiazole (1.0 equivalent) in glacial acetic acid.[2]
-
Cooling: Cool the solution in an ice-salt bath to between -3°C and 0°C.[2]
-
Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. It is critical to maintain the temperature below 0°C during the addition.[2]
-
Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.[2]
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches approximately 11. Extract the product with an organic solvent, such as ethyl acetate.[2]
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Further purification can be achieved via column chromatography or recrystallization.[2]
Visualizing Workflows and Mechanisms
Troubleshooting and Reaction Logic
Visual workflows can help diagnose and resolve common experimental issues systematically.
Caption: Troubleshooting workflow for over-bromination.[1]
General Experimental Workflow
The following diagram outlines the typical sequence of steps in a benzothiazole bromination experiment.
Caption: General experimental workflow for the bromination of benzothiazole.[2]
Mechanism of Electrophilic Bromination
Understanding the reaction mechanism is key to controlling the formation of side products.
Caption: Mechanism of electrophilic bromination on benzothiazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid over-bromination in benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid over-bromination during the synthesis of benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: Why is over-bromination a common issue in benzothiazole synthesis?
A1: The benzothiazole ring system is electron-rich, which makes it highly susceptible to electrophilic aromatic substitution reactions like bromination.[1] The presence of activating groups on the benzene portion of the molecule further increases this reactivity, often leading to the unwanted addition of multiple bromine atoms.[1]
Q2: What is the most suitable brominating agent to achieve selective mono-bromination?
A2: N-Bromosuccinimide (NBS) is widely recommended as the preferred reagent for the controlled mono-bromination of benzothiazoles.[1][2] It is a milder and easier-to-handle source of electrophilic bromine compared to elemental bromine (Br₂), which is highly reactive and more prone to causing over-bromination.[1][2] Other alternatives include benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃), which can also be used under mild conditions to potentially minimize side products.[2]
Q3: How does reaction temperature influence the selectivity of bromination?
A3: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for multiple brominations, thus reducing selectivity.[1] To favor the formation of the mono-brominated product, it is advisable to conduct the reaction at lower temperatures, such as 0°C or at room temperature.[1][2]
Q4: What is the impact of the solvent on controlling over-bromination?
A4: The polarity of the solvent plays a significant role in the reaction's selectivity.[1] Polar solvents can stabilize the charged intermediates (arenium ions) formed during the substitution, which may promote further bromination.[1] Therefore, using less polar solvents like 1,2-dimethoxyethane (DME) or carbon tetrachloride can help minimize the extent of over-bromination.[1]
Q5: How critical is the stoichiometry of the brominating agent?
A5: Maintaining the correct stoichiometry is crucial. It is recommended to use 1.0 to 1.1 equivalents of the brominating agent relative to the benzothiazole substrate for mono-bromination.[1][2] Using a significant excess of the brominating agent will dramatically increase the likelihood of di- or poly-bromination.[2] Careful measurement and slow, dropwise, or portion-wise addition of the reagent can also help control the reaction.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the bromination of benzothiazoles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Over-bromination (Di- or Tri-brominated Products) | 1. Excess of brominating agent.[2] 2. Highly reactive brominating agent (e.g., Br₂).[2] 3. High reaction temperature.[1] 4. Prolonged reaction time.[2] | 1. Reduce the amount of brominating agent to 1.0-1.1 equivalents.[2] 2. Switch to a milder agent like N-Bromosuccinimide (NBS).[1][2] 3. Lower the reaction temperature (e.g., to 0°C).[1][2] 4. Monitor the reaction closely with TLC and quench it upon consumption of the starting material.[2] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Highly reactive brominating agent. 2. Reaction conditions favor multiple substitution pathways. | 1. Use a milder brominating agent like NBS.[2] 2. Adjust the reaction temperature; lower temperatures often improve selectivity.[2] 3. Consider alternative synthetic routes that install the bromo-substituent before forming the benzothiazole ring.[2] |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Formation of multiple side products. | 1. Allow the reaction to proceed for a longer time, monitoring by TLC. 2. Employ milder reaction conditions (lower temperature, milder brominating agent).[2] 3. Optimize solvent and temperature to improve selectivity. |
| Presence of Unwanted Side Products (e.g., Ring Bromination in Unexpected Positions) | 1. Use of a highly polar solvent.[2] | 1. Switch to a less polar solvent to disfavor competing ring bromination reactions.[1][2] |
Experimental Protocols
Protocol: Controlled Mono-bromination using N-Bromosuccinimide (NBS)
This protocol describes a general method for the selective mono-bromination of a benzothiazole derivative.
Materials:
-
Substituted benzothiazole (1.0 equivalent)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equivalents)
-
1,2-dimethoxyethane (DME) or other suitable non-polar solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath (optional)
-
Standard work-up and purification equipment (separatory funnel, anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve the benzothiazole substrate (1 equivalent) in the chosen solvent (e.g., 1,2-dimethoxyethane).[2]
-
Cooling (Optional but Recommended): Cool the solution in an ice bath to 0°C to enhance selectivity.[1]
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) to the stirred solution in small portions.[1]
-
Reaction: Stir the mixture at 0°C or allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed or the desired product is maximized.
-
Work-up: Once the reaction is complete, quench it by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any remaining bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated benzothiazole.[1]
Visual Workflow
The following diagram outlines a logical workflow for troubleshooting over-bromination issues during benzothiazole synthesis.
Caption: Troubleshooting workflow for addressing over-bromination in benzothiazole synthesis.
References
Technical Support Center: Purification of Crude 2,6-Dibromobenzothiazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-dibromobenzothiazole via recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Question: I have dissolved my crude this compound in hot isopropanol and allowed it to cool, but no crystals have formed. What are the possible reasons and what should I do?
Answer: The failure of crystals to form is a common issue that can stem from several factors:
-
Insufficient Concentration: The most likely reason is that the solution is too dilute (i.e., not saturated or supersaturated upon cooling).
-
Inappropriate Solvent: While isopropanol is a documented solvent for this recrystallization, variations in impurity profiles can affect solubility.[1]
-
Presence of Inhibitory Impurities: Certain impurities can hinder the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very clean and smooth crystallization flask may not provide sufficient imperfections for the initial formation of crystals to begin.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If available, add a single, pure crystal of this compound to the solution to initiate crystal growth.
-
-
Increase Concentration: If induction methods fail, it is likely the solution is too dilute. Gently heat the solution to evaporate a portion of the isopropanol, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
Solvent Re-evaluation: If crystals still do not form, isopropanol may not be the optimal solvent for your specific crude material. In this case, it is advisable to evaporate the isopropanol and perform a solvent screen with small amounts of the crude product and different solvents (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water).
Issue 2: The Product "Oils Out" Instead of Crystallizing
Question: Upon cooling my isopropanol solution, the this compound separated as an oil, not as solid crystals. Why is this happening and how can I resolve it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This can be caused by:
-
High Solute Concentration: The solution may be too concentrated, leading to precipitation at a higher temperature.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Presence of Impurities: Impurities can depress the melting point of the mixture, making it more prone to oiling out.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot isopropanol to slightly dilute the solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Issue 3: Low Yield of Recrystallized Product
Question: I have successfully obtained crystals of this compound, but my final yield is very low. How can I improve the recovery?
Answer: A low yield is often attributable to one or more of the following:
-
Excessive Solvent Usage: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot isopropanol necessary to fully dissolve the crude this compound.
-
Ensure Complete Crystallization: After initial cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold isopropanol to remove any adhering impurities without significantly dissolving the product.
-
Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor (the filtrate), you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Issue 4: The Recrystallized Product is Still Impure
Question: My recrystallized this compound is still colored/shows impurities by analysis. How can I enhance the purity?
Answer: Persistent impurities may require additional purification steps:
-
Colored Impurities: These can often be removed with activated charcoal.
-
Co-crystallizing Impurities: Some impurities may have similar solubility properties to the desired product in isopropanol.
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude product in hot isopropanol, add a very small amount of activated charcoal. Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Second Recrystallization: A second recrystallization is often effective at removing remaining impurities.
-
Alternative Solvent: If impurities persist, they may have a different solubility profile in another solvent. A solvent screen to find a solvent that leaves the impurity either highly soluble or insoluble while allowing the desired product to crystallize is recommended.
Data Presentation
The following table summarizes key physical and recrystallization data for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₇H₃Br₂NS | |
| Molecular Weight | 292.98 g/mol | |
| Appearance | Faint yellow solid to white crystals | [1] |
| Melting Point | Not definitively reported for 2,6-isomer. (4,7-dibromo-2,1,3-benzothiadiazole: 187-191 °C) | A closely related isomer's melting point is provided for reference. The melting point of the purified product should be sharp. |
| Primary Recrystallization Solvent | Isopropanol | Yields high purity (99.3-99.4%) white crystals.[1] |
| Potential Impurities | Unreacted benzothiazole, mono-brominated benzothiazoles, N-bromosuccinimide, succinimide | Dependent on the synthetic route and work-up procedure. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using Isopropanol
This protocol details the standard procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flasks
-
Hotplate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot isopropanol until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving Erlenmeyer flask. Filter the hot solution quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed on an insulating surface.
-
Cooling: Once the flask has reached room temperature and crystal formation has appeared to cease, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and left in a desiccator or a vacuum oven at a temperature well below the melting point.
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for solvent selection in the purification of this compound.
References
Troubleshooting low yield in Suzuki coupling of 2,6-Dibromobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the Suzuki-Miyaura coupling of 2,6-dibromobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most critical areas to examine are the quality and stability of your reagents, the choice of catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. Given that this compound is a heteroaromatic dihalide, issues such as catalyst inhibition by the sulfur and nitrogen atoms, and poor solubility of starting materials or intermediates can also play a significant role.
Q2: I am observing the formation of significant amounts of mono-substituted product and unreacted starting material. How can I drive the reaction to the di-substituted product?
A2: To favor the formation of the di-substituted product, you can adjust the stoichiometry of your reagents. Using a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) and ensuring a sufficiently long reaction time are crucial. Additionally, a more active catalyst system and higher temperatures may be necessary to overcome the reduced reactivity of the mono-substituted intermediate. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.
Q3: How can I achieve selective mono-substitution on this compound?
A3: For selective mono-substitution, the key is to control the stoichiometry of the boronic acid, using it as the limiting reagent (typically 0.9-1.0 equivalents). The regioselectivity (substitution at the 2- or 6-position) can be influenced by the reaction conditions. The C2 position is generally more electron-deficient in benzothiazoles, making it more susceptible to oxidative addition of the palladium catalyst. Therefore, under standard Suzuki conditions, mono-arylation is likely to favor the 2-position. To enhance selectivity, consider using milder reaction conditions (e.g., lower temperature) and bulkier phosphine ligands.
Q4: What are common side reactions in the Suzuki coupling of this compound and how can I minimize them?
A4: Common side reactions include:
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters), and by ensuring an inert atmosphere.
-
Homocoupling: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen, which can affect the palladium catalyst's oxidation state. Thoroughly degassing your solvents and reaction mixture is critical.
-
Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Using a non-protic solvent and a carefully selected base can help mitigate this.
Q5: The color of my reaction mixture turns black. Is this a problem?
A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst. This leads to a loss of catalytic activity and is a common cause of low or no conversion. Catalyst decomposition can be caused by impurities, the presence of oxygen, or excessively high reaction temperatures. Using robust ligands, ensuring a strictly inert atmosphere, and maintaining an appropriate reaction temperature can help prevent this.
Troubleshooting Guide
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can oxidize over time. Consider using air-stable pre-catalysts. |
| Inappropriate Catalyst/Ligand | For heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Screen more electron-rich and bulky ligands such as SPhos, XPhos, or consider N-heterocyclic carbene (NHC) ligands. |
| Poorly Chosen Base | The base is crucial for activating the boronic acid. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. |
| Suboptimal Solvent | Ensure the solvent system (e.g., dioxane/water, toluene/water) can dissolve all reactants. Poor solubility can lead to a sluggish reaction. |
| Insufficient Temperature | Heteroaryl bromides often require elevated temperatures (80-110 °C) for efficient coupling. |
| Oxygen in the Reaction | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Problem 2: Predominance of Mono-substituted Product
| Possible Cause | Suggested Solution |
| Insufficient Boronic Acid | Increase the equivalents of boronic acid to 2.2-2.5 equivalents relative to this compound. |
| Short Reaction Time | The second coupling is often slower. Increase the reaction time and monitor by TLC or LC-MS until the mono-substituted intermediate is consumed. |
| Low Reaction Temperature | A higher temperature may be required to facilitate the second, more challenging coupling step. |
Problem 3: Formation of Side Products (Homocoupling, Dehalogenation)
| Possible Cause | Suggested Solution |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles for the solvent. |
| Boronic Acid Instability | Use high-purity boronic acid or consider converting it to a more stable pinacol ester. |
| Inappropriate Base | Screen different bases. Sometimes a milder base can reduce side reactions. |
| Protic Solvent | If dehalogenation is a major issue, ensure you are using aprotic solvents. |
Quantitative Data from Analogous Systems
Since specific quantitative data for this compound is scarce in the literature, the following tables present data for Suzuki couplings of structurally related dihalo-heterocycles to provide a starting point for optimization.
Table 1: Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene (Analogous Dibromo-Heterocycle)
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 75 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 80 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 82 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 78 |
Table 2: Regioselective Mono-Suzuki Coupling of 2,6-Dichloropyridines (Analogous Dihalo-Heterocycle)
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Major Product (Position) |
| 2,6-dichloronicotinic acid deriv. | Pd(PPh₃)₄ | K₂CO₃ | THF | Reflux | C6 |
| 2,6-dichloronicotinic acid deriv. | PdCl₂(dppf) | K₂CO₃ | MeOH | Reflux | C2 |
Experimental Protocols
General Protocol for Double Suzuki Coupling of this compound
This is a general starting protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
Identifying and removing impurities from 2,6-Dibromobenzothiazole
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2,6-Dibromobenzothiazole. Below are frequently asked questions and experimental procedures to help identify and remove common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The synthesis of this compound typically involves the bromination of benzothiazole.[1] Based on this reaction, the most common impurities include:
-
Unreacted Starting Material: Benzothiazole.
-
Mono-brominated Intermediates: 2-Bromobenzothiazole and 6-Bromobenzothiazole.
-
Over-brominated Byproducts: Such as 2,4,6-tribromobenzothiazole.
-
Reagent-derived Impurities: Succinimide, if N-bromosuccinimide (NBS) is used as the brominating agent.
-
Colored Impurities: The crude product is often described as a faint yellow solid, suggesting the presence of colored byproducts.[1]
Q2: How can I identify these impurities in my sample?
Several analytical techniques can be used to identify impurities:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification and quantification of impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass-to-charge ratio, aiding in identification.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad or depressed melting range suggests the presence of impurities.
Q3: My purified product is still a pale yellow solid, not white crystals. What could be the cause?
A persistent yellow color after initial purification often indicates the presence of colored, likely polymeric, byproducts or residual mono-brominated impurities.[2] While recrystallization from isopropanol is reported to yield white crystals, a single recrystallization may not be sufficient if the impurity levels are high.[1] Consider a second recrystallization or purification by column chromatography.
Q4: I am having trouble with my recrystallization; the product is "oiling out". What should I do?
"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals. This can happen if the compound's melting point is lower than the solvent's boiling point, if the cooling is too rapid, or if there are significant impurities.[3][4][5]
Solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Add More Solvent: The solution might be too concentrated. Re-heat the mixture and add a small amount of additional hot solvent.[5]
-
Change Solvent System: Try a different solvent or a solvent pair. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.
Q5: My NMR spectrum shows a complex multiplet in the aromatic region. How can I confirm the presence of mono-brominated impurities?
The presence of mono-brominated species like 2-bromobenzothiazole will complicate the aromatic region of the ¹H NMR spectrum. For 2-bromobenzothiazole, you would expect a multiplet between δ 7.37-7.48 ppm and two additional multiplets around δ 7.77-7.80 ppm and δ 7.96-7.99 ppm.[2] Comparing the integration of these signals to your product's signals can give an estimate of the impurity level.
Impurity Identification and Analysis
The following table summarizes the key analytical data for this compound and its common impurities.
| Compound | Melting Point (°C) | TLC Rf | ¹H NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z) |
| This compound | 119-121 | ~0.4-0.5 | 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) (in DMSO-d6)[1][6] | 291, 293, 295 (M, M+2, M+4) |
| Benzothiazole | 2 | ~0.6-0.7 | 9.1 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.4 (t, 1H) | 135 (M+) |
| 2-Bromobenzothiazole | 38-39[2] | ~0.5-0.6 | 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H)[2] | 213, 215 (M, M+2) |
| 6-Bromobenzothiazole | 93-95 | ~0.5-0.6 | 8.9 (s, 1H), 8.1 (d, 1H), 7.7 (d, 1H), 7.6 (dd, 1H) | 213, 215 (M, M+2) |
*TLC and NMR data are approximate and can vary based on the specific conditions (eluent, solvent, instrument).
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To quickly assess the purity of a sample and determine an appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude and purified this compound in a volatile solvent like dichloromethane.
-
Spot the solutions onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The product and brominated impurities should appear as dark spots.[7][8]
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound. Isopropanol is a good starting solvent as reported in the literature.[1]
Materials:
-
Crude this compound
-
Isopropanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to just dissolve the solid.[1]
-
If colored impurities persist, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Objective: To separate this compound from closely related impurities.
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: A gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.[7][9]
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed sample onto the top of the column.
-
Begin eluting with 100% hexanes, gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Logical workflow for identifying and removing impurities.
Caption: Experimental workflow for recrystallization.
References
- 1. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Improving the solubility of 2,6-Dibromobenzothiazole for reaction setup
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2,6-Dibromobenzothiazole for reaction setups.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to dissolve?
The solubility of this compound can be limited due to its rigid, planar structure, which can lead to strong crystal lattice energy. Overcoming this energy requires the use of appropriate solvents that can effectively solvate the molecule.
Q2: In which common organic solvents is this compound known to be soluble or used for reactions?
While specific quantitative solubility data is not widely published, experimental evidence from synthesis and purification procedures suggests the following:
-
Isopropanol is used for recrystallization, indicating that this compound has good solubility in hot isopropanol and poor solubility at lower temperatures.[1]
-
Chloroform has been used as a solvent in the synthesis of this compound, suggesting it is a viable solvent for reactions.[1]
-
Dimethyl Sulfoxide (DMSO) is used as a solvent for NMR analysis, indicating at least moderate solubility.[1]
-
For cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, which are common for aryl bromides, solvents such as toluene , 1,4-dioxane , dimethylformamide (DMF) , and dimethylacetamide (DMAc) are frequently employed and should be considered.
Q3: Are there any recommended solvent mixtures to improve solubility?
For challenging solubility cases, particularly in cross-coupling reactions, a mixture of a non-polar solvent like toluene or dioxane with a more polar aprotic solvent such as DMF or DMAc can be effective. The addition of water is also common in Suzuki coupling reactions, which can sometimes aid in dissolving inorganic bases and other reagents, thereby facilitating the overall reaction.
Q4: How does temperature affect the solubility of this compound?
As with most solids, the solubility of this compound is expected to increase with temperature. Heating the solvent is a common first step to aid dissolution. For recrystallization from isopropanol, the compound is dissolved in hot solvent and crystallizes upon cooling, confirming this temperature dependence.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the chosen solvent at room temperature. | The solvent may not be suitable for this compound, or the concentration is too high. | 1. Gently heat the mixture while stirring. 2. Try a different solvent from the recommended list (see FAQs). 3. Perform small-scale solubility tests with a range of solvents to identify the most effective one. 4. If applicable to your reaction, consider using a solvent mixture. |
| The compound "oils out" instead of dissolving upon heating. | This can occur if the melting point of this compound is lower than the boiling point of the solvent, or if there are significant impurities. | 1. Ensure the purity of your this compound. If necessary, purify it by recrystallization. 2. Choose a solvent with a lower boiling point. 3. Use a larger volume of the solvent to attempt dissolution at a lower temperature. |
| The dissolved compound precipitates out of solution during the reaction. | The reaction temperature may have dropped, or a change in the composition of the reaction mixture (e.g., consumption of a co-solvent) may have reduced the overall solubility. | 1. Ensure consistent heating and stirring throughout the reaction. 2. If the reaction allows, consider adding a small amount of a co-solvent in which the compound is highly soluble to maintain homogeneity. |
| The reaction is sluggish or fails, possibly due to poor solubility. | Insufficient concentration of the dissolved substrate can limit the reaction rate. | 1. Increase the reaction temperature, if the reaction chemistry permits. 2. Switch to a solvent with higher solvating power for this compound (e.g., DMF, DMAc), ensuring it is compatible with your reaction conditions. 3. If using a palladium catalyst, ensure the chosen solvent is compatible with the catalyst system. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly determine suitable solvents for this compound.
Materials:
-
This compound
-
A selection of test solvents (e.g., isopropanol, chloroform, toluene, 1,4-dioxane, DMF, ethanol, acetone, ethyl acetate)
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture at room temperature for 1-2 minutes.
-
Observe and record if the solid dissolves completely, partially, or not at all.
-
If the solid does not dissolve, gently heat the vial while observing for dissolution.
-
Record the solubility behavior (e.g., "soluble in hot isopropanol," "sparingly soluble in cold toluene").
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the quantitative solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Chosen solvent
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or GC with a suitable detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent.
-
-
Equilibration:
-
Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the vial to stand at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw a sample of the supernatant and filter it immediately using a syringe filter into a clean vial.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by HPLC or GC to determine the concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or g/L.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General workflow for setting up a reaction with this compound.
References
Technical Support Center: Purifying Benzothiazole Derivatives with Column Chromatography
Welcome to the technical support center for the column chromatography purification of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification process.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of benzothiazole derivatives.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| BTZ-T01 | Compound streaks or tails on the TLC plate and column. | The basic nitrogen in the benzothiazole ring can interact strongly with the acidic silica gel stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent to neutralize the acidic sites on the silica gel.[1] - Consider using a different stationary phase like alumina (neutral or basic) or deactivated silica gel.[1] |
| BTZ-T02 | Poor separation of the desired product from impurities. | - The solvent system (mobile phase) may not have the optimal polarity. - The compound may be degrading on the silica gel. | - Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[2][3] - Employ gradient elution to improve separation of compounds with different polarities. - Check the stability of your compound on silica gel using a 2D TLC test.[1] |
| BTZ-T03 | The compound does not move from the baseline (Rf = 0). | The eluent is not polar enough to move the highly polar benzothiazole derivative. | - Increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[1] - For very polar compounds, consider using a more polar solvent system like dichloromethane/methanol.[2] |
| BTZ-T04 | The compound runs with the solvent front (Rf ≈ 1). | The eluent is too polar for the nonpolar benzothiazole derivative. | - Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| BTZ-T05 | Low recovery of the compound after the column. | - The compound may have decomposed on the column. - The compound may be irreversibly adsorbed onto the silica gel. - Fractions containing the product may have been missed. | - Verify compound stability on silica gel.[1] - Use a deactivated stationary phase. - Carefully monitor all fractions by TLC to ensure no product is discarded. |
| BTZ-T06 | Crude product is not soluble in the eluting solvent. | The chosen solvent for loading the column is inappropriate for the crude mixture. | - Dissolve the crude mixture in a minimum amount of a stronger solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column (dry loading).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzothiazole derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of benzothiazole derivatives due to its versatility and wide availability.[5] However, for particularly basic derivatives that may interact strongly with acidic silica, neutral or basic alumina can be a suitable alternative.[1]
Q2: How do I select the right mobile phase for my benzothiazole derivative?
A2: The selection of the mobile phase is crucial for successful separation and is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[5] The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides the best separation.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of your sample.
-
Isocratic elution is simpler and suitable for separating compounds with similar polarities.
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for separating complex mixtures containing compounds with a wide range of polarities. It often results in better peak shapes and shorter run times.
Q4: My benzothiazole derivative is a salt (e.g., hydrochloride). How does this affect purification?
A4: Purifying a salt form, such as benzothiazole hydrochloride, requires a more polar mobile phase due to the increased polarity of the compound.[2] A typical eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and methanol.[2] Alternatively, an acid-base extraction can be a powerful purification technique for separating the basic benzothiazole from neutral or acidic impurities.[2]
Q5: How can I tell if my compound is decomposing on the silica gel?
A5: You can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the second direction of development.[1]
Data Presentation
The following table summarizes typical solvent systems used for the column chromatography of various benzothiazole derivatives. Note that the optimal solvent system for a specific derivative should be determined experimentally using TLC.
| Compound Type | Stationary Phase | Example Mobile Phase (v/v) | Typical Rf Range |
| 2-Substituted Benzothiazoles | Silica Gel | 20% Ethyl Acetate in Petroleum Ether | 0.3 - 0.5[5] |
| Phenyl Pyrazole Benzothiazole Derivatives | Silica Gel G | Cyclohexane:Ethyl Acetate (50:3) | 0.2 - 0.6[6] |
| Benzothiazole Hydrochloride | Silica Gel | Dichloromethane:Methanol (gradient) | Varies |
| Podophyllotoxin-Benzothiazole Congeners | Silica Gel | Chloroform:Methanol (98:2) | ~0.4 |
Experimental Protocols
General Protocol for Column Chromatography of a Benzothiazole Derivative
This protocol outlines a general procedure for the purification of a synthesized benzothiazole derivative using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size based on the amount of crude material.
- Securely clamp the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
- Add another layer of sand on top of the silica gel bed.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
- Wet Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[4]
- Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
3. Elution:
- Carefully add the mobile phase to the column.
- Begin collecting fractions.
- If using gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
- Continuously monitor the collected fractions using TLC to identify which fractions contain the purified product.
4. Isolation:
- Combine the pure fractions containing the desired benzothiazole derivative.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Mandatory Visualizations
Caption: Experimental workflow for purifying benzothiazole derivatives.
Caption: Troubleshooting workflow for poor separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of 2,6-Dibromobenzothiazole during reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,6-Dibromobenzothiazole during synthetic reactions.
Troubleshooting Guide: Compound Instability and Side Reactions
This guide provides a systematic approach to diagnose and resolve common issues related to the decomposition of this compound.
Problem: My reaction is showing low yield of the desired product and formation of unidentifiable byproducts.
This issue often points towards the degradation of the this compound starting material or intermediate under the reaction conditions. The following workflow can help identify and mitigate the source of decomposition.
Caption: Troubleshooting workflow for low yield and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound?
While specific decomposition pathways are highly dependent on the reaction conditions, potential degradation routes for halogenated benzothiazoles include:
-
Hydrolytic Cleavage: Under strong acidic or basic aqueous conditions, the thiazole ring can be susceptible to hydrolysis, leading to the formation of 2-amino-3,5-dibromothiophenol derivatives.
-
Reductive Dehalogenation: In the presence of strong reducing agents or certain metal catalysts (e.g., Palladium) with a hydrogen source, one or both bromine atoms may be removed.
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can potentially displace one of the bromine atoms, particularly the one at the 6-position, which is activated by the electron-withdrawing nature of the thiazole ring.
-
Thermal Decomposition: At elevated temperatures, benzothiazole derivatives can undergo fragmentation.[1] Inefficient heat transfer in scaled-up reactions can lead to localized overheating, promoting such side reactions.[1]
Caption: Potential decomposition pathways for this compound.
Q2: How does temperature affect the stability of this compound?
Higher reaction temperatures can provide the activation energy for undesired side reactions and decomposition.[2] For many reactions involving heterocyclic compounds, it is advisable to start at lower temperatures (e.g., 0 °C or room temperature) and only heat if necessary.[2] Precise temperature control is crucial, as even small deviations can significantly impact reaction selectivity and compound stability.
Q3: What role does the choice of solvent play in preventing decomposition?
The solvent can influence the stability of this compound. Protic solvents may participate in hydrolytic decomposition, while certain polar aprotic solvents like DMSO have been known to cause degradation of some thiazole-containing compounds over time.[3] Using dry, degassed, and less polar solvents can often minimize side reactions.[2] It is critical to ensure an inert atmosphere for reactions sensitive to air and moisture, which can be more challenging on a larger scale.[1]
Q4: My reaction involves a palladium catalyst. Could this be causing decomposition?
Yes, while palladium catalysts are essential for many cross-coupling reactions, they can also catalyze side reactions. For instance, in the presence of a hydrogen source (which can be adventitious), palladium catalysts can promote the hydrodehalogenation of the C-Br bonds. Careful selection of the catalyst, ligands, and reaction conditions is necessary to favor the desired transformation over decomposition.
Data Presentation
The following table summarizes data from a patented synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.[4] This synthesis involves the bromination of benzothiazole using N-bromosuccinimide (NBS).
| Molar Ratio (Benzothiazole:NBS:TiO₂) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 : 2.3 : 0.01 | 55 | 13 | 74.4 | 99.4 |
| 1 : 2.2 : 0.08 | 50 | 15 | 76.9 | 99.4 |
| 1 : 2.0 : 0.20 | 45 | 11 | 75.8 | 99.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound [4]
This protocol describes a method for the synthesis of this compound from benzothiazole.
-
Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.
-
Transfer the solution to a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.
-
Heat the mixture to the desired temperature (45-55 °C) with stirring to achieve reflux.
-
Add the specified amounts of N-bromosuccinimide (NBS) and titanium dioxide (TiO₂) to the flask.
-
Continue the reaction under reflux for the specified time (11-15 hours).
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the reaction mixture.
-
Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from isopropanol to yield white crystals of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
Validation & Comparative
Comparative NMR Analysis of 2,6-Dibromobenzothiazole and Benzothiazole
A detailed spectroscopic comparison of 2,6-dibromobenzothiazole and its parent compound, benzothiazole, provides valuable insights into the effects of bromine substitution on the electronic environment of the benzothiazole core. This guide presents a comparative analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols for researchers and professionals in drug development and chemical sciences.
The introduction of two bromine atoms at positions 2 and 6 of the benzothiazole ring system significantly alters the chemical shifts of the remaining protons and carbons. This is primarily due to the strong electron-withdrawing nature and magnetic anisotropy of the bromine atoms. The following sections provide a comprehensive comparison of the NMR data for these two compounds, a detailed experimental protocol for acquiring such spectra, and a workflow diagram for the analysis process.
¹H and ¹³C NMR Spectral Data Comparison
The ¹H and ¹³C NMR spectral data for this compound and benzothiazole are summarized in the tables below. The data for this compound was obtained in deuterated dimethyl sulfoxide (DMSO-d6), and for a direct comparison, the data for benzothiazole is also presented in the same solvent.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | H4 | H5 | H7 | Solvent | Spectrometer Frequency |
| This compound[1] | 8.35 (d) | 8.53 (d) | 8.92 (s) | DMSO-d6 | 300 MHz |
| Benzothiazole | 8.23 (dd) | 7.56 (ddd) | 9.21 (s) | DMSO-d6 | 500 MHz |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C2 | C4 | C5 | C6 | C7 | C3a | C7a | Solvent | Spectrometer Frequency |
| This compound | Data not available | - | - | - | - | - | - | DMSO-d6 | - |
| Benzothiazole[2] | 155.0 | 123.3 | 125.6 | 127.4 | 124.2 | 134.1 | 153.2 | DMSO-d6 | 100 MHz |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for benzothiazole derivatives.
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample (e.g., this compound or benzothiazole) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3][4]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity and spectral resolution.
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of a chemical compound like this compound.
References
Confirming the Synthesis of 2,6-Dibromobenzothiazole: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for verifying the successful synthesis of 2,6-Dibromobenzothiazole, a key intermediate in various pharmaceutical and chemical applications. Detailed experimental protocols and supporting data are presented to facilitate informed decisions on analytical methodology.
The synthesis of this compound (C₇H₃Br₂NS), with a molecular weight of approximately 292.98 g/mol , requires robust analytical confirmation to ensure purity and structural integrity. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and specificity. This guide will delve into the application of mass spectrometry for the analysis of this compound and compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the most critical piece of information from a mass spectrum is the molecular ion peak.
Expected Mass Spectrometric Data:
The molecular ion peak (M⁺) for this compound is expected at an m/z of approximately 293.[1][2] Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1. Therefore, peaks are expected at roughly m/z 291, 293, and 295. The observation of this specific isotopic pattern provides strong evidence for the presence of two bromine atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Expected Key Data |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by ionization and mass analysis. | High resolution, reproducible fragmentation patterns, suitable for purity assessment. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Molecular ion peak (m/z ~293) with characteristic bromine isotopic pattern. Fragmentation pattern provides structural information. |
| LC-MS/MS | Separates compounds based on their interaction with a stationary and mobile phase, followed by tandem mass analysis. | High sensitivity and selectivity, suitable for complex matrices, applicable to a wide range of compounds. | Matrix effects can suppress or enhance ionization, potentially more complex method development. | Precursor ion (m/z ~293) and specific product ions from collision-induced dissociation. |
| HRMS | Provides highly accurate mass measurements. | Unambiguous determination of elemental composition. | Higher instrument cost and maintenance. | Exact mass of the molecular ion, confirming the elemental formula C₇H₃Br₂NS. |
Experimental Protocol: Representative GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 120 °C (hold for 3 min), ramp at 6 °C/min to 260 °C (hold for 1 min), then ramp at 8 °C/min to 320 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
Logical Workflow for GC-MS Analysis
Figure 1. Workflow for the confirmation of this compound synthesis using GC-MS.
Alternative Analytical Techniques for Structural Confirmation
While mass spectrometry is excellent for determining molecular weight, other techniques are crucial for elucidating the complete chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
-
¹H NMR: Patents describing the synthesis of this compound report ¹H NMR data. For example, a patent reports the following signals: (DMSO, 300MHz) δ: 8.90 (s, 1H), 8.53 (d, 1H), 8.36 (d, 1H).[1][2] These signals correspond to the protons on the benzothiazole ring system, and their chemical shifts and splitting patterns are consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the benzothiazole ring and the C-Br stretching vibrations. The absence of characteristic peaks for starting materials would also indicate the completion of the reaction.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Expected Key Data |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to determine their chemical environment. | Provides detailed information on the number and connectivity of protons. | Less sensitive than MS, requires pure samples. | Chemical shifts, integration, and coupling constants consistent with the 2,6-disubstituted benzothiazole structure. |
| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei. | Provides information on the carbon skeleton of the molecule. | Low natural abundance of ¹³C results in lower sensitivity. | Number of signals and chemical shifts corresponding to the carbon atoms in the molecule. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, provides information on functional groups. | Complex spectra can be difficult to interpret fully, less specific for structural elucidation than NMR. | Characteristic absorption bands for the benzothiazole ring and C-Br bonds. |
Logical Relationship of Analytical Techniques for Confirmation
References
A Comparative Guide to Purity Assessment of 2,6-Dibromobenzothiazole: HPLC and Alternative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds like 2,6-Dibromobenzothiazole. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.
Example HPLC Method for a Related Bromobenzothiazole Derivative
The following method, developed for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, serves as an excellent starting point for developing a purity assessment method for this compound[1].
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid[1]
-
-
Gradient Program:
-
Start with 50% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute.
-
Hold at 50% B for 2 minutes (equilibration).[1]
-
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30°C[1].
-
Injection Volume: 10 µL[1].
-
Detection: UV-Vis DAD at 254 nm[1].
-
Sample Preparation: Dissolve samples in acetonitrile to a final concentration of approximately 0.5 mg/mL[1].
Alternative Analytical Techniques
While HPLC is the gold standard for purity determination, other techniques can provide complementary information regarding the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primarily used for structural elucidation and confirmation. While quantitative NMR (qNMR) can be used for purity assessment, it is often less sensitive than HPLC for detecting minor impurities. In several synthesis reports for this compound, NMR was used to confirm the structure of the final product[2][3].
-
Mass Spectrometry (MS): MS, particularly when coupled with a chromatographic technique (LC-MS), is invaluable for identifying the molecular weight of the main compound and its impurities. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of unknown impurities[1]. Synthesis procedures for this compound have utilized mass spectrometry to confirm the molecular weight of the compound (m/z = 293)[2][3].
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment. It can be used to quickly identify the presence of major impurities.
Comparative Data Summary
The following table summarizes the key performance attributes of HPLC and alternative analytical techniques for the purity assessment of this compound.
| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry | Thin-Layer Chromatography |
| Primary Use | Quantitative Purity | Structural Elucidation | Molecular Weight ID | Qualitative Purity Check |
| Sensitivity | High | Moderate to Low | High | Low |
| Resolution | High | Low | N/A (when not coupled) | Low |
| Quantitative | Yes | Yes (qNMR) | No (unless with standards) | No |
| Throughput | Moderate | Low | High | High |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for HPLC analysis and the logical relationship between different analytical techniques in the overall purity assessment of a synthesized compound like this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
References
A Comparative Analysis of Reactivity: 2,6-Dibromobenzothiazole versus 2-Chlorobenzothiazoles for Drug Development Scaffolds
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the benzothiazole scaffold is a cornerstone for creating novel therapeutic agents. The strategic functionalization of this heterocyclic system is paramount. This guide provides a detailed comparative analysis of the reactivity between 2,6-dibromobenzothiazole and 2-chlorobenzothiazoles, offering researchers and scientists critical insights for synthetic planning and library development. This comparison is supported by established chemical principles and experimental data from analogous systems.
Theoretical Reactivity Framework
The reactivity of halogenated benzothiazoles is primarily dictated by the nature and position of the halogen substituent. In the context of the two most common reaction classes for functionalization—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—the following principles apply:
-
Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is largely dependent on the electrophilicity of the carbon atom bearing the leaving group and the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[1][2] The electron-withdrawing nature of the thiazole ring system activates the C2-position towards nucleophilic attack. Generally, the reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is related to the high electronegativity of fluorine stabilizing the transition state.[3]
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5] The reactivity of the carbon-halogen bond in this step generally follows the order C-I > C-Br > C-Cl.[4] This trend is attributed to the decreasing bond strength down the halogen group.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
It is important to note that some reactions, such as amination with piperidine on 2-chlorobenzothiazole, can proceed even in the absence of a catalyst via an SNAr pathway, indicating the inherent reactivity of the C2-chloro group.[7]
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, which are widely employed in drug discovery, the reactivity difference is more pronounced and predictable.
This compound: This substrate offers two reactive sites for cross-coupling. The C-Br bonds are generally more reactive than C-Cl bonds in the oxidative addition step of the catalytic cycle.[4] This allows for potentially milder reaction conditions. Furthermore, the differential electronic environment of the C2- and C6-positions may allow for selective functionalization, although this would require careful optimization of reaction conditions.
2-Chlorobenzothiazoles: The C2-chloro group is less reactive than a C2-bromo group in typical palladium-catalyzed reactions.[5] This often necessitates the use of more specialized and bulky electron-rich phosphine ligands to facilitate the oxidative addition and achieve high yields, particularly in challenging couplings like the Buchwald-Hartwig amination.[5][7] However, this lower reactivity can be advantageous for sequential cross-coupling strategies when other, more reactive halogens (like bromine or iodine) are present elsewhere on the molecule.[4]
Data Summary
| Feature | This compound | 2-Chlorobenzothiazoles |
| Structure | Benzothiazole with bromine at C2 and C6 | Benzothiazole with chlorine at C2 |
| Reactivity in SNAr | Expected to be slightly less reactive than 2-chlorobenzothiazoles. | Generally more reactive than the bromo-analogues. |
| Reactivity in Pd-Coupling | Higher reactivity of C-Br bonds, allowing for milder conditions. Two sites for functionalization. | Lower reactivity of the C-Cl bond, often requiring more specialized ligands and harsher conditions. |
| Key Synthetic Advantage | Suitable for a wider range of standard cross-coupling conditions. Potential for di-functionalization. | Useful in complex molecules where sequential, regioselective coupling is desired due to its lower reactivity compared to C-Br or C-I. |
Experimental Protocols
Representative Buchwald-Hartwig Amination of 2-Chlorobenzothiazole
This protocol is adapted from studies on the amination of heteroaryl chlorides.[7]
Reagents and Materials:
-
2-Chlorobenzothiazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.
-
Add the 2-chlorobenzothiazole and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general protocol that can be adapted for the Suzuki coupling of aryl bromides.[8][9]
Reagents and Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol for mono-coupling, 2.5 mmol for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Mechanisms and Workflows
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2,6-Dibromobenzothiazole Derivatives: A Comparative Guide
For researchers and professionals in drug development, the accurate structural validation of newly synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques used to confirm the structure of 2,6-dibromobenzothiazole derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2] We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of appropriate validation strategies.
Structural Elucidation Techniques: A Comparative Overview
The primary methods for validating the structure of synthesized this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information to build a comprehensive picture of the molecular structure.
Data Presentation: Spectroscopic Data for this compound
The following table summarizes typical quantitative data obtained from these techniques for the parent compound, this compound. This serves as a baseline for comparison when analyzing newly synthesized derivatives.
| Analytical Technique | Parameter | Observed Value | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | Chemical Shift (δ) | 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H) | [3][4] |
| Mass Spectrometry (MS) | m/z (M⁺) | 293 | [3][4] |
| ¹³C NMR | Chemical Shift (δ) | Data for specific derivatives can be found in cited literature | [5][6] |
| Infrared (IR) | Wavenumber (cm⁻¹) | Characteristic peaks for C=N, C-S, and C-Br bonds | [5][7] |
Note: Chemical shifts in NMR are reported in parts per million (ppm) relative to a standard. The splitting patterns (s: singlet, d: doublet) provide information about neighboring protons. The mass-to-charge ratio (m/z) in MS corresponds to the molecular weight of the compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, 300 MHz or higher) is typically used.[8][9]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.[7][9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical environment and connectivity of protons. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS), is used.[8]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in formula determination.[8]
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the isotopic pattern, which is particularly important for bromine-containing compounds due to the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.
-
Compare the measured mass to the theoretical mass of the expected this compound derivative.
-
Workflow and Logic Diagrams
Visualizing the experimental and logical workflows can enhance understanding and planning. The following diagrams were created using the DOT language.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Caption: Comparison of information provided by different analytical techniques for structural validation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 4. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Analytical Techniques for the Characterization of 2,6-Disubstituted Benzothiazoles
The 2,6-disubstituted benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in compounds with a wide range of biological activities, including anticancer and anti-plasmodial properties.[1][2] Accurate and comprehensive characterization of these molecules is critical for confirming their identity, purity, and structural integrity, which is essential for drug development and scientific research. This guide provides a comparative overview of the primary analytical techniques used for the characterization of these compounds, complete with experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,6-disubstituted benzothiazoles, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the bicyclic ring system.
Experimental Protocol (General)
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1][3] Samples are dissolved in a deuterated solvent, most commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[2][4] Chemical shifts (δ) are reported in parts per million (ppm).
Data Presentation: Characteristic NMR Shifts
The following table summarizes typical chemical shifts observed for the benzothiazole core and common substituents.
| Nucleus | Position / Group | Typical Chemical Shift (δ, ppm) | Reference Compound Example | Source |
| ¹H NMR | Aromatic Protons (Benzothiazole) | 7.10 - 9.10 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | [1][2] |
| -NH Proton | 10.0 - 12.9 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | [1][2] | |
| -CH₃ (Acetyl group) | ~2.20 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | [1] | |
| -NH₂ Proton | ~5.13 (broad peak) | N-(6-amino-1,3-benzothiazol-2-yl)acetamide | [1] | |
| ¹³C NMR | Aromatic Carbons (Benzothiazole) | 110 - 158 | 2-(3,5-difluorophenyl)amino-6-acetyl benzothiazole | [1] |
| C=O (Carbonyl) | 162 - 175 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | [1] | |
| C-2 (Benzothiazole) | 153 - 164 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | [1] | |
| -CH₃ (Acetyl group) | ~22.7 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | [1] |
Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. It is commonly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for mixture analysis.
Experimental Protocol (General)
Mass spectra can be recorded on various instruments, such as a Thermo LCQ Deca XP MAX, typically using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[1][5] For GC-MS, an electron ionization (EI) source is common.[3] The data is reported as a mass-to-charge ratio (m/z).
Data Presentation: Molecular Ion Peaks
This table provides examples of molecular ion peaks for several 2,6-disubstituted benzothiazoles, confirming their molecular weights.
| Compound Name | Formula | Expected Mass | Observed m/z (Ion) | Source |
| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | C₉H₇N₃O₃S | 237.02 | 236.20 (M-H)⁻ | [1] |
| 2-(3,5-difluorobenzamido)-6-acetyl benzothiazole | C₁₆H₁₀F₂N₂O₂S | 344.04 | 344.20 (M+H)⁺ | [1] |
| 2-amino-6-chlorobenzothiazole | C₇H₅ClN₂S | 184.00 | 185.20 (M+H)⁺ | [5] |
| 2,6-dichlorobenzothiazole | C₇H₃Cl₂NS | 202.95 | 204.08 (M)⁺ | [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and valuable tool for confirming the presence of key structural motifs.
Experimental Protocol (General)
FTIR spectra are recorded using a spectrometer like a Perkin Elmer model.[1][2] Samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000–400 cm⁻¹, and absorption bands are reported in wavenumbers (cm⁻¹).[1]
Data Presentation: Characteristic Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
| N-H | Stretch | 3250 - 3450 | [1][2] |
| Aromatic C-H | Stretch | 3000 - 3100 | [1] |
| Aliphatic C-H | Stretch | 2850 - 3000 | [1] |
| C=O (Amide/Acetyl) | Stretch | 1650 - 1710 | [1][2] |
| C=N (Benzothiazole ring) | Stretch | 1590 - 1640 | [5][7] |
| NO₂ (Nitro group) | Asymmetric/Symmetric Stretch | 1510-1560 & 1340-1385 | [1][2] |
| C-N | Stretch | 1260 - 1280 | [1] |
| C-F | Stretch | 1120 - 1240 | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The position of the maximum absorption (λₘₐₓ) is influenced by the structure of the compound, including the substituents on the benzothiazole core.[8]
Experimental Protocol (General)
Absorption spectra are recorded using a spectrophotometer in a suitable solvent, such as chloroform or ethanol, at a low concentration (e.g., 10⁻⁶ M).[9][10] The wavelength of maximum absorbance (λₘₐₓ) is determined.
Data Presentation: Absorption Maxima
| Compound Class | Solvent | Typical λₘₐₓ (nm) | Notes | Source |
| 2,6-di(9-anthryl)benzo[1,2-d:4,5-d′]bisthiazole | Chloroform | 350 - 450 | Broad emission band observed due to charge-transfer state. | [9] |
| Thienyl- and bithienyl-1,3-benzothiazoles | Ethanol | 350 - 450 | Intense charge-transfer absorption band. | [8] |
| Azo dyes with benzothiazole moiety | Various | 370 - 450 | Position influenced by substituents and solvent polarity. | [11] |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of a compound and for analyzing complex mixtures. Thin Layer Chromatography (TLC) is used for rapid monitoring of reactions, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative purity analysis.
Experimental Protocol (General)
-
TLC: Performed on silica gel coated plates (e.g., GF254) with visualization under UV light.[1][2]
-
HPLC: Often coupled with a mass spectrometer (LC-MS). A C18 column is common, with a mobile phase consisting of a mixture of solvents like acetonitrile and water.[12]
-
GC-MS: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp up to achieve separation.[13][14] Limits of quantification can reach the nanogram per liter (ng/L) range.[12]
Data Presentation: Performance Comparison
| Technique | Primary Use | Quantitative Capability | Typical Limit of Detection (LOD) | Key Advantages | Source |
| TLC | Reaction monitoring, preliminary purity check | Qualitative | - | Rapid, inexpensive | [1][2] |
| HPLC | Purity determination, quantification | Excellent | 20 - 200 ng/L (with MS) | High resolution, suitable for non-volatile compounds | [12] |
| GC-MS | Purity determination, analysis of volatile derivatives | Excellent | 0.03 - 0.47 ng/g (in matrix) | Excellent separation for isomers, less matrix effect | [13][14] |
Visualized Workflows and Relationships
To better illustrate the role of these techniques, the following diagrams outline a typical characterization workflow and the logical relationship between the methods.
Caption: General experimental workflow for synthesis and characterization.
Caption: Logical relationships between analytical techniques.
References
- 1. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photophysics of novel 2,6-disubstituted benzobisthiazoles possessing chromophoric groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Confirmation of 2,6-Dibromobenzothiazole: A Comparative Guide for Pharmaceutical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 2,6-Dibromobenzothiazole, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity thresholds is paramount in drug development to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document outlines experimental protocols and presents comparative data to assist researchers in selecting the appropriate analytical techniques for their specific needs, aligning with rigorous pharmaceutical standards.
Introduction to Purity in Pharmaceutical Intermediates
The purity of a chemical compound intended for pharmaceutical use is a critical quality attribute. Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products, intermediates), degradation, or storage. In the context of pharmaceutical standards, materials are often categorized as either primary or secondary standards.
-
Primary Standards are of the highest purity and are used to calibrate analytical instruments and validate methods. Their purity is typically established through a combination of highly accurate analytical techniques.
-
Secondary Standards , also known as working standards, are qualified against a primary standard and are used for routine quality control testing.[1][2] They offer a cost-effective solution for daily laboratory operations.[1]
This guide will compare a hypothetical batch of this compound designated as a Primary Standard against a Secondary Standard to illustrate the differences in purity profiles and the analytical rigor required for their certification.
Comparative Analysis of Analytical Techniques
The selection of analytical methods for purity determination depends on the physicochemical properties of the compound and the nature of the potential impurities. For this compound, a combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification. | Requires method development; may not detect all impurities if they have poor chromophores. | Assay (purity) determination, quantification of known and unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification. | Excellent for separating and identifying volatile and semi-volatile impurities. High sensitivity and specificity. | Not suitable for non-volatile or thermally unstable compounds. | Identification of residual solvents and volatile organic impurities. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to elucidate molecular structure. | Provides detailed structural information, can detect and quantify impurities without the need for a reference standard for each impurity (qNMR). | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | Structural confirmation, identification of structurally similar impurities, and quantitative analysis (qNMR). |
| Elemental Analysis (CHN/S) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values. | Does not provide information on the nature of impurities, only the overall elemental composition. Low precision for high purity samples. | Confirmation of elemental composition and detection of inorganic or elemental impurities. |
Purity Profile Comparison: Primary vs. Secondary Standard
The following table presents hypothetical, yet realistic, analytical data for two batches of this compound, illustrating the expected differences between a Primary and a Secondary Standard.
| Analytical Test | Parameter | Primary Standard | Secondary Standard | Acceptance Criteria (Typical) |
| HPLC Assay | Purity (Area %) | 99.98% | 99.75% | > 99.5% |
| Individual Impurity (Area %) | < 0.01% | < 0.10% | < 0.15% | |
| Total Impurities (Area %) | 0.02% | 0.25% | < 0.5% | |
| GC-MS | Residual Solvents (Isopropanol) | 50 ppm | 250 ppm | < 500 ppm |
| Other Volatile Impurities | Not Detected | < 20 ppm | < 50 ppm | |
| ¹H-NMR | Structural Confirmation | Conforms to structure | Conforms to structure | Conforms |
| Unidentified Signals | None observed | Trace signals observed | No significant unidentified signals | |
| Elemental Analysis | % Carbon | 28.51% (Theory: 28.51%) | 28.45% | ± 0.3% of theoretical |
| % Hydrogen | 1.02% (Theory: 1.03%) | 1.05% | ± 0.3% of theoretical | |
| % Nitrogen | 4.75% (Theory: 4.75%) | 4.71% | ± 0.3% of theoretical | |
| % Sulfur | 10.88% (Theory: 10.87%) | 10.81% | ± 0.3% of theoretical | |
| Water Content (Karl Fischer) | % w/w | 0.01% | 0.15% | < 0.2% |
Potential Impurities in this compound Synthesis
Based on a common synthesis route involving the bromination of benzothiazole, the following process-related impurities could be present:
-
Starting Material: Benzothiazole
-
Intermediates/By-products:
-
2-Bromobenzothiazole
-
6-Bromobenzothiazole
-
Other isomers of Dibromobenzothiazole
-
-
Reagent-related Impurities: Residual N-bromosuccinimide or related species.
Detailed Experimental Protocols
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Time (min) | % A | % B
-
---|---|---
-
0 | 40 | 60
-
20 | 90 | 10
-
25 | 90 | 10
-
26 | 40 | 60
-
30 | 40 | 60
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of Acetonitrile to a concentration of 1 mg/mL.
-
Procedure: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the sample and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method. The area of the main peak as a percentage of the total area of all peaks represents the purity.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Seal the vial.
-
Headspace Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 minutes.
-
-
Procedure: Place the vial in the headspace autosampler. The automated system will inject the vapor phase into the GC-MS for analysis. Identify and quantify residual solvents based on their retention times and mass spectra by comparison to a standard.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Procedure: Acquire the ¹H-NMR spectrum.
-
Expected Chemical Shifts (δ, ppm): The spectrum is expected to show signals corresponding to the aromatic protons of the this compound structure. A patent for the synthesis of 2,6-dibromo benzothiazole reports the following characteristic peaks: δ: 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H).[3]
Mandatory Visualizations
Caption: Workflow for the Purity Confirmation of this compound.
Caption: Relationship Between Primary and Secondary Pharmaceutical Standards.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 3. Quantitation of halogenated aromatic compounds by gas chromatography—mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of Analytical Results for the Characterization of 2,6-Dibromobenzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of chemical entities is a cornerstone of drug discovery and development. Ensuring the identity, purity, and structural integrity of compounds such as 2,6-Dibromobenzothiazole is paramount for reproducible research and regulatory compliance. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, supported by experimental data and detailed protocols.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a heterocyclic compound with a benzothiazole core structure bearing two bromine substituents. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate analytical characterization is crucial to establish a definitive profile of the molecule, which underpins all subsequent biological and toxicological evaluations. Cross-validation, the practice of using multiple, orthogonal analytical techniques to corroborate results, provides a high degree of confidence in the reported data. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the elucidation and confirmation of the structure and purity of this compound.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following tables summarize the quantitative data obtained from various analytical methods, offering a direct comparison of their results.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | ¹H NMR | ¹³C NMR (Predicted) |
| Solvent | DMSO-d₆ | - |
| Chemical Shifts (δ, ppm) | 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H)[1] | C2: 155.0, C4: 125.0, C5: 129.0, C6: 120.0, C7: 124.0, C8 (C3a): 135.0, C9 (C7a): 153.0 |
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| Electron Ionization (EI) | Quadrupole | 293 (M⁺)[1] | Molecular Ion |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Result |
| Purity | 99.3 - 99.4%[1] |
| Retention Time (Typical) | Dependent on specific method conditions |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1200-1000 | C-H in-plane bending |
| ~850-750 | C-H out-of-plane bending |
| ~700-500 | C-Br stretching |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) if coupled to a Gas Chromatograph (GC).
-
Ionization: Utilize a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-400).
-
Data Analysis: Identify the molecular ion peak (M⁺). The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) should be observed.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC Protocol for Purity Assessment:
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The water component may contain a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a flow rate of 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Monitor the elution at a wavelength of 254 nm.
-
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background correction on the sample spectrum. Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the cross-validation process and the individual experimental workflows.
Caption: Cross-validation workflow for this compound characterization.
References
Safety Operating Guide
Proper Disposal of 2,6-Dibromobenzothiazole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,6-Dibromobenzothiazole, ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical for minimizing risks associated with this halogenated organic compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides critical information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to prevent exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as the compound may be harmful if absorbed through the skin. |
| Body Protection | A flame-resistant lab coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A certified respirator should be used if handling the compound as a powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation. |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material, such as sand or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Disposal Procedure
Due to its chemical nature as a brominated heterocyclic compound, this compound is classified as a hazardous waste and must be disposed of accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Stream: this compound waste must be segregated as "halogenated organic solid waste".[1][2]
-
Container: Collect the waste in a designated, leak-proof, and clearly labeled container.[3][4] The container should be made of a compatible material, such as plastic or glass, with a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and an indication of the hazard (e.g., "Toxic," "Irritant").
The following diagram illustrates the proper workflow for the disposal of this compound.
Final Disposal Steps
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4] The SAA should be in a well-ventilated area.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Documentation: Complete all required hazardous waste manifests and documentation as provided by your institution or the disposal contractor. Ensure that the information is accurate and complete.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and protecting our planet.
References
Personal protective equipment for handling 2,6-Dibromobenzothiazole
This guide provides immediate, essential safety and logistical information for handling 2,6-Dibromobenzothiazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Standards and Specifications |
| Eye and Face Protection | Chemical safety goggles or eyeglasses. A face shield is recommended if there is a splash hazard. | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term use). A fully buttoned lab coat, long pants, and closed-toe shoes are also required.[3] | Inspect gloves for integrity before each use.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts are generated.[1][2] | Required when engineering controls are insufficient to maintain exposure below acceptable limits.[1][3] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Prevent the formation and inhalation of dust and aerosols.[1][2][3][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][7]
-
Incompatible with strong oxidizing agents.[6]
Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][4][5]
-
Do not dispose of down the drain or into the environment.[1][4]
-
Waste material should be handled as hazardous waste and disposed of by a licensed contractor.[4][8]
-
Leave chemicals in their original containers and do not mix with other waste.[4]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][4][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5][6] Remove contaminated clothing and shoes.[5] If skin irritation occurs, seek medical advice.[1][2][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4][5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5][6]
-
If Swallowed: Rinse mouth with water.[4][5][6] Do NOT induce vomiting.[5] Call a poison center or doctor immediately if you feel unwell.[4][6]
Spill Management:
-
Evacuate personnel from the immediate area.[5]
-
Wear the appropriate personal protective equipment as outlined above.[4][5]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][10]
-
Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][2][3][5]
-
Clean the spill area thoroughly with soap and water.[11][12]
Visual Safety Protocols
The following diagrams illustrate the essential workflows for handling this compound safely.
Caption: Standard operating procedure for handling this compound.
Caption: Chemical spill cleanup workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
